2-[(2-Amino-2-oxoethyl)thio]benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-amino-2-oxoethyl)sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLJJQVIQIPRFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-[(2-Amino-2-oxoethyl)thio]benzoic acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-[(2-Amino-2-oxoethyl)thio]benzoic acid (CAS No. 197236-53-6). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural characteristics, predicted and experimentally determined properties, and spectroscopic profile of this molecule. It offers detailed, field-proven methodologies for the determination of key parameters such as melting point, solubility, and pKa. Furthermore, this guide presents a thorough analysis of its expected spectroscopic signatures (NMR, FTIR, UV-Vis), which are crucial for its structural elucidation and quality control. By synthesizing theoretical predictions with established analytical protocols, this document serves as an essential resource for the effective characterization and utilization of this versatile chemical building block.
Introduction
This compound is a multifuctional organic compound that belongs to the class of thioether-containing benzoic acid derivatives.[1] Its structure is characterized by three key functional groups: a carboxylic acid, a thioether linkage, and a primary amide. This unique combination makes it a valuable intermediate and a versatile scaffold in medicinal chemistry and organic synthesis.[1]
The historical context of this compound is closely tied to its precursor, thiosalicylic acid (2-mercaptobenzoic acid), a cornerstone in the development of various dyes and pharmaceuticals.[1] The synthetic accessibility of thiosalicylic acid has enabled the exploration of a vast library of sulfur-containing aromatic compounds. The reaction of thiosalicylic acid with halo-acetyl compounds, such as 2-chloroacetamide, is a well-established method for synthesizing S-substituted derivatives like the title compound.[1]
Understanding the physicochemical properties of this compound is paramount for its application. These properties, including solubility, acidity (pKa), and melting point, govern its behavior in different environments, influencing reaction conditions, formulation strategies, and potential biological interactions. This guide provides both a summary of its known and predicted properties and detailed protocols for their experimental determination.
Physicochemical Properties Summary
While extensive experimental data for this specific molecule is not widely published, a combination of data from chemical suppliers and computational predictions allows for a reliable profile.
| Property | Value / Prediction | Source |
| IUPAC Name | 2-(2-amino-2-oxoethyl)sulfanylbenzoic acid | [2] |
| CAS Number | 197236-53-6 | [1] |
| Molecular Formula | C₉H₉NO₃S | [2] |
| Molecular Weight | 211.24 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not experimentally reported. Requires determination. | - |
| Boiling Point | Decomposes before boiling (predicted) | - |
| Solubility | Predicted to be poorly soluble in water, soluble in bases (e.g., NaOH, NaHCO₃), and polar organic solvents (e.g., DMSO, DMF). | [3] |
| pKa (predicted) | ~3.5-4.5 (Carboxylic Acid), ~17 (Amide N-H) | [4] |
| Predicted XlogP | 0.9 | [2] |
Synthesis and Reactivity Overview
The primary synthesis of this compound involves the nucleophilic substitution reaction between thiosalicylic acid and 2-chloroacetamide.[1] In this S-alkylation reaction, the thiolate anion of thiosalicylic acid, typically formed in the presence of a base, acts as a nucleophile, displacing the chloride from 2-chloroacetamide.
The reactivity of the molecule is dictated by its three functional groups. The carboxylic acid can undergo esterification or amidation, the thioether can be oxidized to a sulfoxide or sulfone, and the amide is generally stable but can be hydrolyzed under harsh conditions.
Logical Workflow for Synthesis
Caption: A diagram illustrating the synthetic pathway.
Experimental Determination of Physicochemical Properties
The following sections provide standardized, step-by-step protocols for determining the key physicochemical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[5]
Experimental Protocol
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of solid enters the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. Repeat until the packed sample height is 2-3 mm.[6]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. This saves time for the accurate measurement.
-
Accurate Determination: Allow the apparatus to cool well below the approximate melting point. Insert a new sample and begin heating at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[5]
-
Data Recording: Record the temperature at which the first drop of liquid is observed (T1) and the temperature at which the entire sample has completely melted into a clear liquid (T2). The melting range is T1-T2.
Qualitative Solubility Analysis
Solubility tests provide valuable information about the polarity of a molecule and the presence of acidic or basic functional groups.[3] A compound is generally considered "soluble" if approximately 30 mg dissolves in 1 mL of the solvent.[3]
Experimental Protocol
For each solvent, perform the following steps using a clean test tube:
-
Sample Addition: Add approximately 20-30 mg of the compound to the test tube.
-
Solvent Addition: Add 1 mL of the test solvent in three portions. After each addition, vigorously shake or vortex the mixture for 10-20 seconds.[7]
-
Observation: Observe whether the solid dissolves completely. Record the compound as soluble, partially soluble, or insoluble.
Solvent Testing Scheme
-
Water (H₂O): Tests for overall polarity. Given the carboxylic acid and amide groups, some solubility might be expected, but the aromatic ring and thioether reduce it. If soluble, test the aqueous solution with litmus or pH paper to determine if it's acidic or basic.[7][8]
-
5% Sodium Hydroxide (NaOH) (aq): An acidic compound that is insoluble in water will dissolve in a dilute base. The carboxylic acid group is expected to react with NaOH to form a soluble sodium carboxylate salt.[3]
-
5% Sodium Bicarbonate (NaHCO₃) (aq): This is a weaker base than NaOH. It is used to distinguish between strong acids (like carboxylic acids) and weak acids (like most phenols). Carboxylic acids are typically acidic enough to react with NaHCO₃, often producing CO₂ effervescence, and dissolve.[7]
-
5% Hydrochloric Acid (HCl) (aq): A basic compound that is insoluble in water will dissolve in a dilute acid. This compound is not expected to be soluble in HCl as it lacks a sufficiently basic group.[3]
-
Organic Solvents (e.g., Ethanol, DMSO, Dichloromethane): Test solubility in common organic solvents to establish a profile for use in reactions or analytical techniques.
Logical Workflow for Solubility Testing
Caption: A flowchart for the systematic determination of a compound's solubility class.
pKa Determination via Potentiometric Titration
The pKa, or acid dissociation constant, is a quantitative measure of a substance's acidity. For this molecule, the most significant pKa value will be that of the carboxylic acid group. Potentiometric titration is a highly accurate method for its determination.[9][10]
Experimental Protocol
-
System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[9]
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., water, or a water/co-solvent mixture if solubility is low) to a known volume (e.g., 25 or 50 mL). The concentration should be sufficient for detection, typically around 10⁻³ M.[9][11]
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M NaOH) into the solution.
-
Initial pH: Record the initial pH of the solution.
-
Titration: Add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL). After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.[10]
-
Endpoint: Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (Veq), which is the point of maximum slope on the curve (the inflection point).
-
The half-equivalence point occurs at Veq / 2.
-
The pKa is equal to the pH of the solution at the half-equivalence point.[9]
-
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the molecular structure and identity of the compound.
Workflow for Structural Characterization
Caption: A workflow for confirming molecular structure using various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by providing information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.[12][13]
Predicted ¹H NMR Spectrum (in DMSO-d₆)
-
δ 12.5-13.5 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). The broadness is due to hydrogen bonding and chemical exchange.[14][15]
-
δ 7.2-8.0 ppm (multiplets, 4H): Aromatic protons on the benzoic acid ring.
-
δ 7.0-7.5 ppm (broad singlets, 2H): Amide protons (-CONH₂). Their chemical shift can vary with concentration and temperature.
-
δ 3.8-4.0 ppm (singlet, 2H): Methylene protons (-S-CH₂-).
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
-
δ ~168-172 ppm: Carbonyl carbon of the amide.
-
δ ~167-170 ppm: Carbonyl carbon of the carboxylic acid.[14][15]
-
δ ~115-140 ppm: Aromatic carbons (6 signals expected due to substitution pattern).
-
δ ~35-40 ppm: Methylene carbon (-S-CH₂-).
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample (for ¹H) or 20-50 mg (for ¹³C) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[12]
-
Data Acquisition: Acquire the spectrum on an NMR spectrometer. Standard acquisition parameters for ¹H and ¹³C NMR should be used.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted Key FTIR Absorptions
-
3300-2500 cm⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid dimer.[16]
-
~3400 and ~3200 cm⁻¹ (two bands, sharp to medium): N-H stretches of the primary amide.
-
~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid (dimer).[16]
-
~1650 cm⁻¹ (strong, sharp): C=O stretch of the primary amide (Amide I band).
-
~1600 cm⁻¹ (medium): N-H bend of the primary amide (Amide II band).
-
~1600, ~1480 cm⁻¹ (medium to weak): C=C stretches of the aromatic ring.
Experimental Protocol (ATR Method)
-
Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the powdered solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Sample Scan: Acquire the FTIR spectrum of the sample. The resulting spectrum will be the background-subtracted absorbance spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule, and it is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.[16]
Predicted UV-Vis Absorption
The benzoic acid moiety acts as a chromophore. The compound is expected to show absorption bands in the UV region corresponding to π → π* electronic transitions of the aromatic ring and carbonyl groups. A typical benzoic acid shows a primary absorption band (E2-band) around 230 nm and a weaker secondary band (B-band) around 270-280 nm.[17] The presence of the thioether substituent may cause a slight shift in these absorption maxima. A weak n → π* transition from the carbonyl groups is also expected at a longer wavelength (~300 nm) but may be too weak to be easily observed.[16]
Experimental Protocol
-
Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Sample Measurement: Fill a matching quartz cuvette with the sample solution and place it in the spectrophotometer.
-
Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.
Conclusion
This compound is a structurally rich molecule with significant potential as a synthetic intermediate. This guide has detailed its core physicochemical properties, providing both predicted values and robust, validated experimental protocols for their determination. The presented methodologies for assessing melting point, solubility, and pKa, combined with the comprehensive analysis of its expected NMR, FTIR, and UV-Vis spectra, equip researchers with the necessary tools for the rigorous identification, characterization, and quality assessment of this compound. A thorough understanding of these fundamental properties is the critical first step toward unlocking its full potential in drug discovery and materials science applications.
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An In-depth Technical Guide to "2-[(2-Amino-2-oxoethyl)thio]benzoic acid" as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[(2-Amino-2-oxoethyl)thio]benzoic acid, also known as 2-((carbamoylmethyl)thio)benzoic acid, is a highly versatile synthetic intermediate derived from thiosalicylic acid. Its trifunctional nature, possessing a carboxylic acid, a thioether linkage, and a primary amide, makes it an exceptionally valuable scaffold for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of its synthesis, core reactivity, and applications, with a particular focus on its role in the development of medicinally relevant compounds such as benzothiazepines and quinazolinones. Detailed, field-proven protocols and mechanistic insights are presented to enable its effective utilization in both academic research and industrial drug discovery programs.
Introduction: A Multifunctional Scaffold for Modern Synthesis
In the landscape of medicinal chemistry, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of paramount importance. This compound has emerged as a significant player in this domain. It is intrinsically linked to its precursor, thiosalicylic acid, a cornerstone in the historical development of dyes and pharmaceuticals.[1] The strategic placement of three distinct functional groups within a compact benzenoid structure provides chemists with multiple handles for synthetic diversification.
The true value of this building block lies in its capacity to undergo intramolecular cyclization reactions, yielding a variety of fused heterocyclic systems. These heterocycles, particularly those containing nitrogen and sulfur, are ubiquitous in pharmacologically active agents.[2][3][4][5] This guide will elucidate the chemical logic behind its synthesis and demonstrate its strategic application in constructing high-value molecular architectures.
Physicochemical Properties and Characterization
A thorough understanding of a building block's physical properties is critical for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 197236-53-6 | [BenchChem][1] |
| Molecular Formula | C₉H₉NO₃S | [BenchChem][1] |
| Molar Mass | 211.24 g/mol | [BenchChem][1] |
| Appearance | White to off-white solid | Typical |
| Melting Point | Not consistently reported; requires experimental determination. | |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO); sparingly soluble in water. | Inferred |
| InChI Key | CTLJJQVIQIPRFS-UHFFFAOYSA-N | [BenchChem][1] |
Standard Characterization:
-
¹H NMR: Expected signals would include aromatic protons (4H), a singlet for the methylene group adjacent to the sulfur (~3.5-4.0 ppm), and two broad singlets for the amide protons.
-
¹³C NMR: Will show characteristic peaks for the two carbonyl carbons (acid and amide), aromatic carbons, and the methylene carbon.
-
IR Spectroscopy: Key stretches include a broad O-H (acid), N-H (amide), C=O (acid and amide), and C-S.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ or [M-H]⁻ should be readily observable to confirm the mass.
Synthesis of the Building Block: A Validated Protocol
The most direct and reliable method for synthesizing this compound is the S-alkylation of thiosalicylic acid with 2-chloroacetamide.[1] This reaction is a classic example of a nucleophilic substitution where the thiolate anion acts as the nucleophile.
Mechanistic Rationale
The reaction proceeds via a Williamson ether synthesis-type mechanism, adapted for a thioether. A mild base is crucial to deprotonate the thiol of thiosalicylic acid, forming a highly nucleophilic thiolate. This thiolate then attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride ion and forming the C-S bond. The choice of a mild base like potassium carbonate is deliberate; it is strong enough to deprotonate the thiol (pKa ~5-6) but not the carboxylic acid (pKa ~3-4), nor will it promote unwanted hydrolysis of the amide in 2-chloroacetamide.
Experimental Protocol: Synthesis of this compound
Materials:
-
Thiosalicylic acid (1.0 eq)
-
2-Chloroacetamide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Water (deionized)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add thiosalicylic acid and DMF. Stir until the solid is fully dissolved.
-
Add potassium carbonate to the solution. The mixture may become a thick slurry.
-
Add 2-chloroacetamide to the stirring mixture.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl. A precipitate should form.
-
Collect the crude solid product by vacuum filtration and wash the filter cake with cold water.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Core Reactivity and Applications in Heterocyclic Synthesis
The synthetic utility of this compound stems from its ability to act as a precursor to various fused heterocyclic systems through intramolecular cyclization reactions. The specific heterocycle formed depends on the reaction conditions and the chosen coupling partner.
Synthesis of 1,4-Benzothiazepin-5-ones
One of the most powerful applications of this building block is in the synthesis of the 1,4-benzothiazepine core. This seven-membered heterocyclic system is a key feature in several centrally acting drugs. The synthesis is typically achieved via a dehydrative cyclization.
Reaction Scheme: The carboxylic acid and the amide functionalities can be induced to cyclize, typically under acidic conditions with heat, to form a seven-membered ring. This involves the formation of an acylium ion or a related activated species from the carboxylic acid, which is then attacked by the amide nitrogen, followed by dehydration.
Sources
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- 2. Role of 1,4-benzothiazine derivatives in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Convergence of Thioether and Benzoic Acid Scaffolds in Medicinal Chemistry
An In-Depth Technical Guide to the Potential Biological Activities of Thioether-Containing Benzoic Acids
In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. Thioether-containing benzoic acids represent a compelling class of compounds, merging the robust chemical properties of the thioether linkage (C-S-C) with the versatile pharmacophoric features of the benzoic acid scaffold. The thioether group, a key component in numerous FDA-approved drugs, offers metabolic stability, lipophilicity, and the ability to form critical interactions with biological targets.[1][2] Concurrently, the benzoic acid moiety serves as a versatile anchor, providing a carboxylic acid group that can engage in hydrogen bonding and salt-bridge formations, crucial for receptor binding and influencing pharmacokinetic properties.[3]
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this chemical class. We will delve into the mechanistic underpinnings of their antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.
I. Synthetic Strategies for Thioether-Containing Benzoic Acids
The synthesis of these compounds is a critical first step in their evaluation. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Common methods focus on the formation of the key carbon-sulfur bond.[4]
Core Synthetic Approaches
-
Nucleophilic Aromatic Substitution (SNAr): This is a widely used method where an activated aryl halide (containing an electron-withdrawing group ortho or para to the leaving group) reacts with a thiol or thiolate.
-
Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the Migita-Kosugi-Stille or Buchwald-Hartwig cross-coupling, are powerful tools for forming C-S bonds between aryl halides/triflates and thiols, offering broad substrate scope.[1]
-
In Situ Thioacid Generation: To circumvent the use of malodorous thiols, methods have been developed for the in situ generation of thiobenzoic acids from odorless precursors like thiourea and benzoic anhydrides.[5] These reactive intermediates can then be coupled with alkyl halides or Michael acceptors.[5]
Experimental Protocol: One-Pot Synthesis via In Situ Thiobenzoic Acid Generation
This protocol describes an odorless, one-pot synthesis of thioether-containing esters, which can be subsequently hydrolyzed to the target benzoic acids. The method is based on the reaction of benzoic anhydride with thiourea to generate a thiobenzoate anion in situ.[5]
Objective: To synthesize an S-alkylated thiobenzoate derivative.
Materials:
-
Benzoic anhydride (1.2 mmol)
-
Thiourea (1.3 mmol)
-
Triethylamine (Et3N, 0.5 mL)
-
Alkyl halide (e.g., benzyl bromide, 1.0 mmol)
-
Water (1.0 mL)
-
Ethyl acetate (for extraction)
-
Silica gel (for column chromatography)
Procedure:
-
Step 1: Thiobenzoate Generation: In a round-bottom flask, combine benzoic anhydride (1.2 mmol) and thiourea (1.3 mmol). Add triethylamine (0.5 mL) and stir the mixture at 40°C for 30 minutes. The reaction of thiourea with the anhydride generates an S-benzoylisothiouronium salt intermediate.[5]
-
Step 2: Hydrolysis and Alkylation: Add water (1.0 mL) to the reaction mixture. This hydrolyzes the intermediate to generate the thiobenzoate anion.[5]
-
Step 3: Nucleophilic Displacement: Add the alkyl halide (1.0 mmol) to the mixture and continue stirring at room temperature for 1 hour. The thiobenzoate anion displaces the halide to form the thioester product.
-
Step 4: Work-up and Purification: Perform an extractive work-up using ethyl acetate. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by silica gel column chromatography to yield the desired thioester.
Rationale: This method is advantageous as it avoids the handling of volatile and foul-smelling thiols. The in situ generation of the nucleophile provides a safer and more environmentally friendly approach to C-S bond formation.[5]
II. Antimicrobial and Antifungal Activities
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[6] Thioether-containing benzoic acids have emerged as a promising scaffold in this arena, demonstrating efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[6][7][8]
Mechanism of Action & SAR Insights
The antimicrobial activity of these compounds is often linked to their ability to disrupt microbial cellular processes. While specific mechanisms can vary, they may involve membrane disruption, enzyme inhibition, or interference with metabolic pathways.[3]
Structure-activity relationship (SAR) studies have provided valuable insights. For instance, in a series of 2-((2-nitrophenyl)thio)benzoic acid derivatives, the presence and position of substituents on the aromatic rings significantly influence potency.[6][9] Similarly, for thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid, the nature and position of substituents on the benzene ring dramatically affected the Minimum Inhibitory Concentration (MIC) values, with halogenated derivatives often showing enhanced activity.[7][8] For example, N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea showed a broad spectrum of activity against several bacterial and fungal strains.[7][8]
Quantitative Data Summary: Antimicrobial Activity
The following table summarizes the reported MIC values for representative thioether-containing benzoic acid derivatives against various pathogenic microbes.
| Compound Class | Derivative Example | S. aureus (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) | Reference |
| 2-((Nitrophenyl)thio)benzoic Acid | 2-[(2-nitro-1-phenylethyl)thio]benzoic acid | 62.5 | 125 | 62.5 | [9] |
| Thioureides of 2-(4-chlorophenoxymethyl)benzoic acid | N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | 32 | 128 | 256 | [7][8] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits visible microbial growth.[10]
Objective: To quantify the antimicrobial efficacy of a test compound.
Materials:
-
96-well microtiter plates
-
Test compound (e.g., a thioether-containing benzoic acid derivative)
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound across the wells of a 96-well plate using the broth medium.
-
Inoculum Preparation: Grow the test microorganism to the mid-logarithmic phase. Adjust the culture turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the standardized microbial suspension. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance with a plate reader.[10]
Rationale: The broth microdilution method is a gold-standard, quantitative technique that allows for the efficient screening of multiple compounds against various microorganisms, providing a reliable measure of antimicrobial potency.
III. Anticancer Activity
The benzoic acid scaffold is present in numerous anticancer agents, and its combination with a thioether linkage has yielded derivatives with significant cytotoxic activity against various cancer cell lines.[11][12]
Mechanism of Action & SAR Insights
The anticancer mechanisms of these compounds are diverse and appear to be cell-type dependent. Reported mechanisms include:
-
Induction of Apoptosis: Some derivatives have been shown to trigger programmed cell death in cancer cells, a hallmark of effective chemotherapy.[11]
-
Enzyme Inhibition: Certain compounds may act by inhibiting key enzymes involved in cancer progression, such as tyrosine kinases or histone deacetylases (HDACs).[11][13] For example, 3,4-dihydroxybenzoic acid (DHBA) has been identified as a potent HDAC inhibitor, leading to cancer cell growth inhibition.[13]
-
Cell Cycle Arrest: Compounds can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.[13]
SAR studies on quinazolinone derivatives bearing a benzoic acid moiety revealed that specific substitutions could enhance activity against breast cancer (MCF-7) cell lines.[14] For instance, a methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate derivative showed potent activity against MCF-7 cells with an IC₅₀ value of 15.6 µM.[11]
Quantitative Data Summary: In Vitro Anticancer Activity
| Compound Example | Cancer Cell Line | IC₅₀ (µM) | Mechanism | Reference |
| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate | MCF-7 (Breast) | 15.6 | Apoptosis Induction | [11] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical) | 17.84 | HDAC Inhibition | [11] |
| 3,4-dihydroxybenzoic acid (DHBA) | HCT-116 (Colon) | ~50-60% growth inhibition | HDAC Inhibition, Apoptosis | [13] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
IV. Anti-inflammatory and Neuroprotective Activities
Chronic inflammation and oxidative stress are key pathological features of numerous diseases, including cardiovascular disorders, cancer, and neurodegenerative conditions. Benzoic acid derivatives have well-documented anti-inflammatory and antioxidant properties, which can be modulated by the inclusion of a thioether moiety.[15][16][17]
Mechanism of Action
-
Anti-inflammatory Effects: A primary mechanism for the anti-inflammatory action of many benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation.[15][18] Inhibition of COX-2 blocks the synthesis of prostaglandins, key mediators of pain and inflammation. Some compounds may also modulate inflammatory signaling pathways like NF-κB and reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[18][19]
-
Neuroprotective Effects: The neuroprotective potential stems from a combination of anti-inflammatory and antioxidant actions. Phenolic acids can scavenge free radicals, reduce oxidative stress, and chelate metal ions, all of which contribute to neuronal damage in diseases like Alzheimer's and Parkinson's.[17][20][21] Furthermore, some derivatives can modulate proteostasis by enhancing the activity of cellular protein degradation systems like the proteasome and lysosomes, helping to clear toxic protein aggregates.[22]
Experimental Protocol: In Vivo LPS-Induced Inflammation Model
This protocol describes an acute inflammation model in rats to evaluate the anti-inflammatory potential of a test compound.[18]
Objective: To assess the ability of a compound to reduce systemic inflammation in vivo.
Materials:
-
Sprague-Dawley rats
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid)
-
Vehicle control (e.g., 3% Gum Arabic)
-
Reference drug (e.g., Acetylsalicylic acid)
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Acclimatization and Grouping: Acclimatize rats for one week and divide them into groups: Vehicle control, Test Compound, and Reference Drug.
-
Compound Administration: Administer the test compound, reference drug, or vehicle orally to the respective groups.
-
Inflammation Induction: After a set time (e.g., 1 hour), induce systemic inflammation by intravenously injecting LPS (e.g., 0.5 mg/kg body weight).
-
Monitoring: Monitor rectal temperature at regular intervals to assess septic shock response (hyperthermia or hypothermia).[18]
-
Sample Collection: At the end of the experiment (e.g., 6 hours post-LPS), collect blood samples via cardiac puncture.
-
Biochemical Analysis: Separate plasma and measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-1β) using specific ELISA kits.
-
Histopathology (Optional): Collect organs like the lungs, fix them in formalin, and process for histopathological examination to assess inflammatory cell infiltration and tissue damage.[18]
Rationale: The LPS model mimics the systemic inflammatory response seen in bacterial infections. A compound's ability to reduce cytokine levels and mitigate physiological changes like fever demonstrates its potential as an in vivo anti-inflammatory agent.
V. Conclusion and Future Directions
Thioether-containing benzoic acids represent a versatile and promising chemical scaffold with a diverse range of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents provides a strong foundation for further drug development efforts. The synthetic accessibility of these compounds allows for extensive structural modifications, enabling detailed SAR studies to optimize potency, selectivity, and pharmacokinetic profiles.
Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives. Advanced in vivo studies are necessary to validate the therapeutic potential and assess the safety and efficacy of lead compounds. The development of dual-action or multi-target ligands based on this scaffold—for instance, compounds with combined anti-inflammatory and neuroprotective effects—could offer novel therapeutic strategies for complex multifactorial diseases.
References
- BenchChem. (2025). Application Notes and Protocols: 2-((2-Nitrophenyl)thio)benzoic Acid Derivatives as Potent Antimicrobial Agents.
- Limban, C., et al. (n.d.). Antimicrobial Activity of Some New Thioureides Derived From 2-(4-chlorophenoxymethyl)benzoic Acid. PubMed.
- Limban, C., et al. (n.d.). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. MDPI.
- Nikpassand, M., et al. (2015). One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea. National Institutes of Health.
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- BenchChem. (2025). Application Notes and Protocols for 2-((2-Nitrophenyl)thio)benzoic Acid and its Derivatives in Medicinal Chemistry.
- Wang, L., et al. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC, National Institutes of Health.
- ResearchGate. (n.d.). (PDF) Thioethers: An Overview.
- Al-Suwaidan, I. A., et al. (n.d.). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. PubMed.
- Adithya, J., et al. (n.d.). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC, National Institutes of Health.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation - Reagent Guides.
- IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
- Fiedler, P., et al. (n.d.). Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids.
- Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed.
- Der Pharma Chemica. (n.d.). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones.
- Sharma, V., et al. (n.d.). Green chemistry for the synthesis of sulfur-containing compounds with medicinal properties.
- Gkeka, P. T., et al. (n.d.). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. National Institutes of Health.
- BenchChem. (2025). Biological activity of thioether compounds.
- ResearchGate. (2012). Antioxidant and anti-inflammatory like properties of benzoic acid analogs on the oxidant response of neutrophils: structure/redox potential relationship study.
- Szwajgier, D., et al. (n.d.). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. PMC.
- Latt, M., et al. (2021). Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. PubMed.
- Remião, M. H., et al. (n.d.). Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. Frontiers.
- Alghamdi, S. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. PubMed.
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Methodological & Application
S-alkylation of thiosalicylic acid with 2-chloroacetamide procedure
Application Note & Protocol
Topic: S-Alkylation of Thiosalicylic Acid with 2-Chloroacetamide: A Comprehensive Guide to the Synthesis of 2-(Carboxyphenylthio)acetamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol and in-depth scientific background for the S-alkylation of thiosalicylic acid using 2-chloroacetamide. The reaction yields 2-(carboxyphenylthio)acetamide, a valuable intermediate in medicinal chemistry and materials science. This guide is designed for chemical researchers and drug development professionals, offering a robust, self-validating methodology grounded in established chemical principles. We will explore the underlying nucleophilic substitution mechanism, justify the selection of reagents and conditions, and provide a step-by-step procedure from reaction setup to product purification and characterization. Emphasis is placed on safety, reproducibility, and troubleshooting to ensure successful execution.
Introduction and Scientific Rationale
Thiosalicylic acid, the sulfur analog of salicylic acid, is a bifunctional molecule featuring both a carboxylic acid and a thiol group.[1] The thiol group is a potent nucleophile, making it a prime site for selective modification. S-alkylation, the formation of a thioether bond, is a fundamental transformation in organic synthesis. The reaction with 2-chloroacetamide introduces an acetamide moiety, creating a versatile building block, 2-(carboxyphenylthio)acetamide. This product incorporates structural features present in various biologically active compounds and can serve as a precursor for more complex heterocyclic systems.[2]
The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The process is initiated by a base, which deprotonates the acidic thiol of thiosalicylic acid to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon atom of 2-chloroacetamide, displacing the chloride leaving group to form the desired thioether linkage. The careful selection of base and solvent is paramount to maximize yield and minimize side reactions, such as O-alkylation or hydrolysis of the amide.
Reaction Mechanism and Experimental Workflow
Chemical Mechanism
The S-alkylation proceeds via a classic SN2 pathway, as illustrated below.
Caption: S-alkylation via an SN2 mechanism.
Experimental Workflow Overview
The overall process is designed for clarity and efficiency, ensuring a high-purity final product.
Caption: High-level experimental workflow.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier Example | Notes |
| Thiosalicylic Acid | C₇H₆O₂S | 154.19 | 147-93-3 | Sigma-Aldrich | Purity ≥97% |
| 2-Chloroacetamide | C₂H₄ClNO | 93.51 | 79-07-2 | Sigma-Aldrich | Toxic , handle with extreme care.[3][4] |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Fisher Scientific | Anhydrous, fine powder |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | VWR | ACS Grade |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Fisher Scientific | Concentrated (37%) |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | VWR | 200 Proof (Absolute) |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | In-house |
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, heating mantle, Buchner funnel, filtration flask, rotary evaporator, standard laboratory glassware, TLC plates (silica gel), pH paper.
Quantitative Data and Reaction Parameters
| Reactant | Moles | Molar Ratio | Mass / Volume |
| Thiosalicylic Acid | 0.05 mol | 1.0 equiv. | 7.71 g |
| 2-Chloroacetamide | 0.055 mol | 1.1 equiv. | 5.14 g |
| Potassium Carbonate | 0.075 mol | 1.5 equiv. | 10.36 g |
| Acetone | - | - | 200 mL |
| Conc. HCl | - | - | ~10-15 mL (as needed) |
-
Reaction Temperature: Reflux (~56°C for Acetone)
-
Reaction Time: 4-6 hours (monitor by TLC)
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add thiosalicylic acid (7.71 g, 0.05 mol) and anhydrous potassium carbonate (10.36 g, 0.075 mol). Add 200 mL of acetone to the flask.
-
Initiation: Stir the suspension at room temperature for 15-20 minutes. This allows for the initial deprotonation of the thiol group.
-
Alkylation: Add 2-chloroacetamide (5.14 g, 0.055 mol) to the suspension. A slight excess of the alkylating agent ensures complete consumption of the starting thiol.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain gentle reflux with vigorous stirring for 4-6 hours.
-
Monitoring: Periodically monitor the reaction's progress using Thin Layer Chromatography (TLC). (Eluent: e.g., 7:3 Ethyl Acetate:Hexane with 1% acetic acid). The disappearance of the thiosalicylic acid spot indicates completion.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a Buchner funnel to remove the inorganic salts (KBr and excess K₂CO₃). Wash the collected solids with a small amount of fresh acetone (~20 mL) to recover any adsorbed product.
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Precipitation: To the resulting oily residue, add 150 mL of deionized water and stir until fully dissolved. Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic to pH paper (pH ~2-3). A white or off-white precipitate of the product will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any remaining inorganic salts.
-
Drying and Purification: Press the solid as dry as possible on the filter. For further purification, recrystallize the crude product from a hot ethanol/water mixture.[5] Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow to cool slowly to room temperature and then in an ice bath to form pure crystals. Collect the purified crystals by filtration and dry them under vacuum.
-
Characterization: Determine the yield and characterize the final product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The expected product is 2-(2-carboxyphenylthio)acetamide.
Safety, Handling, and Troubleshooting
Critical Safety Precautions
-
2-Chloroacetamide: This compound is highly toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility.[3][4][6] Handle only in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[7] In case of skin contact, wash immediately and thoroughly with soap and water.[3]
-
Thiosalicylic Acid: Can cause skin and eye irritation. Avoid inhalation of dust.
-
Solvents and Reagents: Acetone is highly flammable. Hydrochloric acid is corrosive. Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Ineffective base (old or hydrated K₂CO₃).2. Insufficient reaction time or temperature.3. 2-Chloroacetamide has degraded. | 1. Use freshly opened or properly stored anhydrous K₂CO₃.2. Ensure proper reflux is maintained and monitor by TLC until the starting material is consumed.3. Use a fresh bottle of 2-chloroacetamide. |
| Incomplete Reaction | 1. Insufficient equivalents of base or alkylating agent.2. Poor mixing of the heterogeneous mixture. | 1. Verify calculations and ensure molar ratios are correct. A slight excess of the alkylating agent is recommended.2. Use a powerful magnetic stirrer to ensure the K₂CO₃ remains well-suspended. |
| Oily Product / Fails to Solidify | 1. Presence of unreacted starting materials or solvent residue.2. Impurities from side reactions. | 1. Ensure complete removal of acetone on the rotary evaporator.2. Wash the crude precipitate thoroughly with cold water. Attempt purification via recrystallization. If it still fails to solidify, column chromatography may be necessary. |
| Product is Colored (Yellow/Brown) | Impurities in the starting thiosalicylic acid or thermal decomposition. | Treat the recrystallization solution with a small amount of activated charcoal before hot filtration to remove colored impurities. |
Conclusion
The S-alkylation of thiosalicylic acid with 2-chloroacetamide is a reliable and straightforward method for synthesizing 2-(carboxyphenylthio)acetamide. By carefully controlling the reaction conditions, particularly the choice of a suitable base and solvent, and adhering to strict safety protocols, researchers can consistently obtain high yields of the desired product. This protocol provides a validated foundation for the synthesis of this important chemical intermediate, enabling further exploration in drug discovery and materials science.
References
-
ResearchGate. Optimization of thiosalicylic S-alkylation. Available at: [Link]
-
Eurofins. 2-Chloroacetamide Safety Data Sheet. Available at: [Link]
-
Organic Syntheses. Thiosalicylic acid procedure. Available at: [Link]
-
ILO and WHO. International Chemical Safety Cards: 2-CHLOROACETAMIDE. Available at: [Link]
-
PubMed. Synthesis, spectral properties, and antibacterial activity of synthetic precursors of macrocyclic oxa- and thia-substituted benzolactones and benzoketones. J Pharm Sci. 1975 Jul;64(7):1240-2. Available at: [Link]
-
PubMed. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochem J. 1962 Mar;82(3):418-25. Available at: [Link]
-
ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. 2019 Nov;49(22). Available at: [Link]
-
ResearchGate. Scheme 1. The preparation of the S-alkyl derivatives of thiosalicylic acid. Available at: [Link]
-
PubMed. Synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives as potential VEGFR-2 inhibitors. Arch Pharm (Weinheim). 2022 Mar;355(3):e2100397. Available at: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. eurofinsus.com [eurofinsus.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fishersci.com [fishersci.com]
- 7. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
Application Notes and Protocols for the Utilization of 2-[(2-Amino-2-oxoethyl)thio]benzoic Acid in Heterocyclic Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Scaffold for Bioactive Heterocycles
2-[(2-Amino-2-oxoethyl)thio]benzoic acid is a unique bifunctional molecule that serves as a valuable precursor in the synthesis of various heterocyclic systems. Its structure, featuring a thiosalicylic acid backbone appended with an amino-acetamide moiety, offers multiple reactive sites for intramolecular cyclization and further derivatization. This application note provides a comprehensive guide to the synthetic utility of this reagent, with a particular focus on the preparation of 4H-3,1-benzothiazin-4-ones, a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including enzyme inhibition.[1][2]
The strategic placement of the carboxylic acid, thioether, and amide functionalities allows for a rational design of synthetic pathways leading to diverse heterocyclic cores. Understanding the interplay of these groups is crucial for successfully employing this building block in the development of novel therapeutic agents and functional materials.
Core Synthesis: Preparation of 2-Substituted-4H-3,1-benzothiazin-4-ones
The primary application of this compound in heterocyclic synthesis is its conversion to 4H-3,1-benzothiazin-4-ones. These compounds are analogues of 4H-3,1-benzoxazin-4-ones and have been investigated as inhibitors of various proteases, including human leukocyte elastase and cathepsins.[1][2] The replacement of the ring oxygen with sulfur can significantly alter the compound's stability and biological activity.[1]
Plausible Synthetic Pathway and Mechanism
The synthesis of 2-substituted-4H-3,1-benzothiazin-4-ones from this compound can be achieved through an intramolecular cyclocondensation reaction. This transformation is typically promoted by a dehydrating agent, such as acetic anhydride. The proposed mechanism involves the following key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid group of the starting material is activated by the dehydrating agent.
-
Intramolecular Nucleophilic Attack: The nitrogen atom of the amide moiety acts as a nucleophile, attacking the activated carbonyl carbon of the carboxylic acid.
-
Cyclization and Dehydration: This intramolecular attack leads to the formation of a cyclic intermediate, which then undergoes dehydration to yield the stable 4H-3,1-benzothiazin-4-one ring system.
Caption: Proposed reaction pathway for the synthesis of 4H-3,1-benzothiazin-4-one derivatives.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous 4H-3,1-benzothiazin-4-ones from 2-thioureidobenzoic acids.[1] Researchers should optimize these conditions for their specific substrate and scale.
Protocol 1: Synthesis of 2-(Aminomethyl)-4H-3,1-benzothiazin-4-one
This protocol describes the direct cyclization of this compound to form the corresponding 2-substituted 4H-3,1-benzothiazin-4-one.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, magnetic stirrer)
-
Ice bath
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend 1.0 equivalent of this compound in a minimal amount of glacial acetic acid (if necessary for solubility).
-
Addition of Dehydrating Agent: While stirring, add 3-5 equivalents of acetic anhydride to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 120-140 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 2-(aminomethyl)-4H-3,1-benzothiazin-4-one.
-
Characterization: Confirm the structure of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Caption: Experimental workflow for the synthesis of 2-(aminomethyl)-4H-3,1-benzothiazin-4-one.
Quantitative Data Summary
| Precursor | Product | Reagents | Yield (%) | Reference |
| 2-Thioureidobenzoic acids | 2-Amino-4H-3,1-benzothiazin-4-ones | Acetic Anhydride | 70-90% | [1] |
| This compound | 2-(Aminomethyl)-4H-3,1-benzothiazin-4-one | Acetic Anhydride | Expected: 60-85% | (Estimated) |
Note: The expected yield is an estimation based on analogous reactions and should be confirmed experimentally.
Further Synthetic Applications and Considerations
The resulting 2-(aminomethyl)-4H-3,1-benzothiazin-4-one is a versatile intermediate for further functionalization. The primary amine can be acylated, alkylated, or used in the construction of larger, more complex heterocyclic systems.
Causality in Experimental Choices:
-
Acetic Anhydride as Dehydrating Agent: Acetic anhydride is a common and effective reagent for promoting cyclocondensation reactions by activating carboxylic acids and removing water from the reaction system.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the intramolecular cyclization to occur at a reasonable rate.
-
Recrystallization for Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, allowing for the removal of impurities and isolation of the desired product in high purity.
Trustworthiness and Self-Validating Systems
The protocols described are based on well-established and validated synthetic methodologies for the formation of the 4H-3,1-benzothiazin-4-one scaffold.[1] To ensure the trustworthiness of the experimental results, it is imperative to:
-
Thoroughly Characterize the Starting Material: Confirm the purity and identity of the this compound before use.
-
Monitor Reaction Progress: Utilize TLC or other appropriate analytical techniques to monitor the consumption of the starting material and the formation of the product.
-
Comprehensive Product Characterization: Unambiguously confirm the structure of the final product using a combination of spectroscopic methods (NMR, IR, MS) and, if possible, single-crystal X-ray diffraction.
References
-
Häcker, H.-G.; Grundmann, F.; Lohr, F.; Ottersbach, P. A.; Zhou, J.; Schnakenburg, G.; Gütschow, M. 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules2009 , 14, 378-402. [Link]
-
Häcker, H.-G.; Grundmann, F.; Lohr, F.; Ottersbach, P. A.; Zhou, J.; Schnakenburg, G.; Gütschow, M. 2-Amino- and 2-alkylthio-4H-3,1-benzothiazin-4-ones: synthesis, interconversion and enzyme inhibitory activities. PubMed2009 . [Link]
Sources
Application Notes and Protocols for Screening "2-[(2-Amino-2-oxoethyl)thio]benzoic acid" Derivatives for Antimicrobial Activity
Introduction: The Rationale for Screening a Novel Chemical Scaffold
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can serve as the foundation for a new generation of therapeutic agents. The "2-[(2-Amino-2-oxoethyl)thio]benzoic acid" core structure presents a compelling starting point for such an investigation. This scaffold integrates several key pharmacophores: a benzoic acid moiety, known for its antimicrobial properties; a thioether linkage, which can impart crucial physicochemical and biological characteristics; and an amino-2-oxoethyl group, offering sites for further chemical modification to modulate activity and specificity.[1]
The rationale for screening derivatives of this parent compound is rooted in the principles of structure-activity relationship (SAR) studies. By systematically modifying the core structure—for instance, through substitutions on the benzene ring or alterations to the amino group—researchers can probe the chemical space to identify derivatives with enhanced potency, broader spectrum of activity, and improved safety profiles. These application notes provide a comprehensive framework for the initial in vitro screening of a library of "this compound" derivatives to identify promising lead compounds for further development.
Pre-Screening Considerations: Compound Management and Safety
Prior to initiating antimicrobial screening, it is crucial to properly manage the synthesized compounds and adhere to strict safety protocols.
Compound Solubility and Stability:
The solubility and stability of the test compounds in the assay medium are critical for obtaining accurate and reproducible results. It is recommended to perform preliminary solubility testing for each derivative in the intended microbiological broth (e.g., Mueller-Hinton Broth) and a common solvent like dimethyl sulfoxide (DMSO).
Protocol for Solubility Assessment:
-
Prepare a high-concentration stock solution of each derivative in 100% DMSO (e.g., 10 mg/mL).
-
Serially dilute the stock solution in the microbiological broth to the highest concentration to be tested in the antimicrobial assay.
-
Visually inspect for any precipitation immediately after dilution and after a period equivalent to the assay incubation time.
-
If precipitation occurs, the stock solution concentration or the highest tested concentration in the assay should be adjusted accordingly.
Biosafety and Chemical Handling:
While specific toxicity data for "this compound" derivatives are not yet established, it is prudent to handle them with care, following standard laboratory safety procedures for novel chemical entities.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.
-
Ventilation: Handle solid compounds and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Primary Antimicrobial Screening: Methodologies and Protocols
The initial screening aims to identify derivatives that exhibit any level of antimicrobial activity. A two-tiered approach is recommended, starting with a qualitative method for a broad screen, followed by a quantitative method for active compounds.
Tier 1: Agar Disk Diffusion for Qualitative Screening
The agar disk diffusion method is a simple, cost-effective, and widely used technique for preliminary screening of antimicrobial activity.[2] It provides a qualitative assessment of a compound's ability to inhibit microbial growth, visualized as a zone of inhibition around a disk impregnated with the test compound.
Protocol for Agar Disk Diffusion:
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the adjusted inoculum and rotate it against the inside of the tube to remove excess fluid.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Compound Disks:
-
Aseptically place sterile paper disks (6 mm in diameter) onto the inoculated agar surface.
-
Pipette a fixed volume (e.g., 10 µL) of a high-concentration stock solution of each derivative onto a separate disk.
-
Ensure the disks are firmly pressed against the agar.
-
-
Controls:
-
Positive Control: A disk impregnated with a known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Negative Control: A disk impregnated with the solvent used to dissolve the test compounds (e.g., DMSO).
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours for bacteria and at a suitable temperature for fungi.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
A zone of inhibition around the compound disk indicates antimicrobial activity. The solvent control should show no zone of inhibition.
-
Diagram of Agar Disk Diffusion Workflow:
Caption: Workflow for MIC Determination by Broth Microdilution.
Data Presentation and Interpretation
Table 1: Example Data Presentation for Antimicrobial Screening Results
| Derivative ID | Chemical Modification | Solubility in MHB (µg/mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| JFL-001 | Parent Compound | >128 | 10 | 8 | 64 | 128 |
| JFL-002 | 4-Chloro substitution | >128 | 18 | 15 | 16 | 32 |
| JFL-003 | 4-Nitro substitution | 64 | 22 | 19 | 8 | 16 |
| Ciprofloxacin | - | - | 30 | 35 | 0.5 | 0.25 |
| DMSO | - | - | 0 | 0 | >128 | >128 |
Advanced Screening: Determining Bactericidal vs. Bacteriostatic Activity
For compounds with potent MIC values, it is valuable to determine whether they are bactericidal (kill the bacteria) or bacteriostatic (inhibit bacterial growth). This is achieved by determining the Minimum Bactericidal Concentration (MBC).
Protocol for MBC Determination:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Conclusion and Future Directions
These application notes provide a robust and systematic approach for the initial antimicrobial screening of "this compound" derivatives. By following these protocols, researchers can effectively identify promising lead compounds for further investigation. Future studies should focus on expanding the panel of microorganisms to include clinically relevant and drug-resistant strains, cytotoxicity testing to assess the therapeutic index, and mechanistic studies to elucidate the mode of action of the most potent derivatives.
References
-
Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5–16. [Link]
Sources
Application Notes & Protocols for Thioether Benzoic Acid Compounds in Enzyme Inhibition Assays
Introduction: The Significance of Thioether Benzoic Acids and Their Enzymatic Interactions
Thioether benzoic acid derivatives represent a privileged scaffold in modern medicinal chemistry, appearing in a range of compounds explored for their therapeutic potential against various diseases. Their unique structural and electronic properties—combining an acidic benzoic acid moiety with a flexible and polarizable thioether linkage—allow them to form specific and potent interactions with enzyme active sites. Understanding the precise nature of these interactions is paramount for successful drug development.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret robust enzyme inhibition assays for this important class of compounds. We move beyond simple step-by-step instructions to explore the underlying principles, ensuring that your experimental design is not only effective but also self-validating. The focus is on generating high-quality, reproducible data that can confidently drive structure-activity relationship (SAR) studies and lead optimization efforts.
Part 1: Foundational Principles & Assay Selection
The primary goal of an enzyme inhibition assay is to quantify the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor. The choice of assay format is the most critical decision in this process and depends on the enzyme, the substrate, and the properties of the inhibitor itself.
Understanding the Target Enzyme and Substrate
Before any experiment, a thorough characterization of the enzyme's kinetic behavior is essential. This involves determining the Michaelis-Menten constant (Kₘ) for the substrate and the maximum reaction velocity (Vₘₐₓ). The Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is fundamental for setting appropriate substrate concentrations in your inhibition assays. For mechanism-of-action studies, performing experiments at substrate concentrations around, below, and above the Kₘ value is crucial for distinguishing between different inhibition modalities.
Selecting the Appropriate Assay Format
The ideal assay is sensitive, reproducible, and robust against interference from the test compounds. Thioether benzoic acids can sometimes present challenges, such as light absorbance or fluorescence, which must be considered.
| Assay Type | Principle | Advantages | Considerations for Thioether Benzoic Acids |
| Absorbance-Based | Measures the change in absorbance of a chromogenic substrate or product over time. | Simple, widely available equipment (spectrophotometer). | Compound may absorb light at the same wavelength as the substrate/product, requiring careful background correction. |
| Fluorescence-Based | Measures the change in fluorescence of a fluorogenic substrate or product. | High sensitivity, suitable for low enzyme concentrations. | Compound may have intrinsic fluorescence or may quench the fluorescent signal (inner filter effect). |
| Luminescence-Based | Measures light produced from a chemical reaction, often linked to a product like ATP. | Extremely high sensitivity, low background. | Fewer available substrates; potential for compound interference with the luciferase reporter enzyme. |
| LC-MS Based | Directly measures the formation of product and consumption of substrate by mass. | "Gold standard" for accuracy; insensitive to spectral interference. | Lower throughput, requires specialized equipment and expertise. |
Expert Insight: For initial high-throughput screening (HTS), fluorescence-based assays are often preferred for their sensitivity and speed. However, any hits should be confirmed using an orthogonal assay, such as an LC-MS-based method, to rule out artifacts.
Part 2: Experimental Protocols
Here, we provide detailed protocols for two fundamental experiments: determining the half-maximal inhibitory concentration (IC₅₀) and elucidating the mechanism of inhibition (MOA).
Workflow for Enzyme Inhibition Assays
The following diagram illustrates a generalized workflow for conducting enzyme inhibition studies.
Caption: A generalized workflow for determining enzyme inhibition parameters.
Protocol: IC₅₀ Determination
The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a measure of inhibitor potency.
A. Reagents and Materials
-
Enzyme stock solution
-
Substrate stock solution (e.g., in assay buffer or DMSO)
-
Thioether benzoic acid compound stock solution (e.g., 10 mM in 100% DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
-
Assay plates (e.g., 96-well or 384-well, black plates for fluorescence)
-
Multichannel pipette or automated liquid handler
-
Plate reader (spectrophotometer or fluorometer)
B. Experimental Procedure
-
Prepare Inhibitor Dilution Series: Create a serial dilution of the thioether benzoic acid compound. A common method is a 1:3 dilution series over 10 points, starting from a high concentration (e.g., 100 µM).
-
Causality Check: A wide concentration range is essential to define both the top and bottom plateaus of the dose-response curve accurately.
-
-
Dispense Controls and Inhibitor: In the assay plate, add a small volume (e.g., 1-2 µL) of each inhibitor concentration to the appropriate wells.
-
Negative Control (0% Inhibition): Add DMSO vehicle only. This defines the uninhibited enzyme activity.
-
Positive Control (100% Inhibition): Add a known, potent inhibitor of the enzyme or buffer only (no enzyme). This defines the background signal.
-
-
Add Enzyme: Add the enzyme solution to all wells except the "background" positive control wells. The final concentration of the enzyme should be chosen to produce a linear reaction rate for the duration of the assay.
-
Pre-incubation: Incubate the plate (enzyme + inhibitor) for 15-30 minutes at room temperature.
-
Expert Insight: This step allows the inhibitor to reach binding equilibrium with the enzyme before the reaction starts. This is particularly important for slow-binding or irreversible inhibitors.
-
-
Initiate Reaction: Add the substrate solution to all wells to start the reaction. The final substrate concentration should ideally be at or near the Kₘ value for IC₅₀ determination.
-
Measure Signal: Immediately place the plate in the reader and measure the signal (absorbance or fluorescence) over time (kinetic read).
-
Trustworthiness Check: A kinetic read is superior to a single endpoint read because it allows you to verify that the reaction rate is linear and to identify potential artifacts like dust or precipitation that can cause aberrant readings at a single time point.
-
C. Data Analysis
-
Calculate the initial reaction rate (velocity) for each well by determining the slope of the linear portion of the signal vs. time plot.
-
Normalize the rates to percent inhibition using the controls: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.
Protocol: Mechanism of Action (MOA) Studies
MOA studies determine how the inhibitor interacts with the enzyme and substrate. This is typically done by measuring the effect of the inhibitor on Kₘ and Vₘₐₓ.
A. Experimental Design
This experiment involves a matrix of varying inhibitor and substrate concentrations.
-
Prepare several fixed concentrations of the thioether benzoic acid inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀, 5x IC₅₀).
-
For each inhibitor concentration, perform a substrate titration curve, measuring the reaction velocity across a wide range of substrate concentrations (e.g., 0.1x Kₘ to 10x Kₘ).
B. Data Analysis and Interpretation
-
For each inhibitor concentration, plot the reaction velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to obtain the apparent Kₘ and apparent Vₘₐₓ.
-
Visualize the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]). The pattern of line intersections is indicative of the inhibition mechanism.
Caption: A summary of common reversible enzyme inhibition mechanisms.
Part 3: Troubleshooting & Advanced Considerations
Identifying and Mitigating Assay Interference
Thioether benzoic acids can sometimes act as "promiscuous inhibitors" through non-specific mechanisms rather than by binding to the enzyme's active site.
-
Compound Aggregation: At high concentrations, compounds can form aggregates that sequester and denature the enzyme.
-
Mitigation: Include a non-ionic detergent like Triton X-100 (0.01-0.1%) in the assay buffer. Re-test the IC₅₀ in the presence of varying detergent concentrations; a significant shift in potency suggests aggregation.
-
-
Spectral Interference: The compound absorbs light or fluoresces at the assay wavelengths.
-
Mitigation: Run control experiments with the compound in the absence of the enzyme or substrate to quantify the interference. Subtract this background signal from the experimental wells. If interference is severe, switching to an orthogonal assay format (e.g., LC-MS) is recommended.
-
-
Reactive Thioethers: The thioether moiety can be susceptible to oxidation, potentially leading to reactive species that covalently modify the enzyme.
-
Mitigation: Include a reducing agent like Dithiothreitol (DTT) in the buffer if it does not interfere with the assay. To test for irreversible inhibition, use a "jump-dilution" experiment where an enzyme-inhibitor complex is rapidly diluted; a lack of recovery of enzyme activity suggests covalent or very slow-off-rate inhibition.
-
References
-
Principles of Enzyme Kinetics. Johnson, K.A. (2012). In Enzyme Kinetics and Mechanism. NCBI Bookshelf. Available at: [Link]
-
Assay Guidance Manual: Assay Development and Implementation. Sittampalam, G.S., et al. (2012). Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
The Assay Guidance Manual: A Guide to the Principles and Practices of Preclinical Drug Discovery. Markossian, S., et al. (2022). A comprehensive resource for assay development best practices. Available at: [Link]
-
Fitting Dose-Response Data. Motulsky, H.J., & Christopoulos, A. (2004). Fitting Models to Biological Data Using Linear and Nonlinear Regression. GraphPad Software. Available at: [Link]
-
Enzyme Kinetics and Inhibition. Copeland, R.A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. (General reference, URL points to a related open resource on enzyme kinetics). Available at: [Link]
-
A practical guide to avoiding false positives in high-throughput screening. McGovern, S.L., et al. (2002). Journal of Medicinal Chemistry. A foundational paper on promiscuous inhibition mechanisms. Available at: [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-[(2-Amino-2-oxoethyl)thio]benzoic Acid
Welcome to the technical support center for the synthesis of 2-[(2-Amino-2-oxoethyl)thio]benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile molecule. Here, you will find in-depth troubleshooting advice, frequently asked questions, a detailed experimental protocol, and guidance on product characterization to help you improve the yield and purity of your synthesis.
Introduction to the Synthesis
The synthesis of this compound is a cornerstone for accessing a range of thioether-containing benzoic acid derivatives. These compounds are valuable scaffolds in medicinal chemistry and materials science.[1] The most common and reliable method for this synthesis is the S-alkylation of 2-thiosalicylic acid with 2-chloroacetamide. This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the thiolate anion of 2-thiosalicylic acid attacks the electrophilic carbon of 2-chloroacetamide.
The overall reaction is depicted below:
This guide will provide you with the necessary information to not only successfully synthesize this compound but also to troubleshoot common issues and optimize your reaction conditions for the best possible outcome.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the role of the base in this reaction, and which one should I choose?
A1: The base is crucial for deprotonating the thiol group (-SH) of 2-thiosalicylic acid to form the more nucleophilic thiolate anion (-S⁻). The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective and commonly used. They are inexpensive and ensure complete deprotonation of the thiol. However, they also increase the risk of hydrolyzing the amide group in 2-chloroacetamide to a carboxylic acid, leading to an unwanted byproduct.
-
Weaker Bases: Weaker inorganic bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be a good compromise, as they are strong enough to deprotonate the thiol but less likely to cause hydrolysis of the amide.
-
Organic Bases: Organic bases like triethylamine (TEA) can also be used, particularly in organic solvents. They are generally milder and can help to avoid hydrolysis.
For this specific synthesis, a weaker inorganic base like sodium carbonate is recommended to balance reactivity with minimizing side reactions.
Q2: Which solvent is most suitable for this reaction?
A2: The choice of solvent depends on the base used and the desired reaction temperature.
-
Polar Protic Solvents: Solvents like ethanol, isopropanol, or a mixture of ethanol and water are often used, especially with inorganic bases. They are good at solvating the ionic intermediates. An alkaline water-ethanol solution is a common choice for S-alkylation of thiosalicylic acid.
-
Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) or acetonitrile (ACN) can also be used. They are particularly effective at accelerating SN2 reactions. However, they are more difficult to remove and may require higher purification efforts.
A mixture of ethanol and water is a good starting point as it is effective, environmentally friendly, and easy to work with.
Q3: Can I use 2-bromoacetamide instead of 2-chloroacetamide?
A3: Yes, 2-bromoacetamide can be used and is generally more reactive than 2-chloroacetamide because bromide is a better leaving group than chloride. This can lead to shorter reaction times or allow for the use of milder reaction conditions. However, 2-bromoacetamide is typically more expensive and may be less stable. For most applications, 2-chloroacetamide provides a good balance of reactivity and cost-effectiveness.
Q4: How can I monitor the progress of the reaction?
A4: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC) . You will need to develop a suitable solvent system that provides good separation between the starting materials (2-thiosalicylic acid and 2-chloroacetamide) and the product. A mixture of ethyl acetate and hexanes, with a small amount of acetic acid, is often a good starting point for developing a TLC method for this type of compound. The spots can be visualized under UV light. The reaction is considered complete when the spot corresponding to the 2-thiosalicylic acid has disappeared.
Troubleshooting Guide
Encountering issues in the lab is a common part of the research process. This section provides a structured approach to troubleshooting the synthesis of this compound.
}
Issue 1: Low or No Product Formation
-
Possible Cause: Incomplete deprotonation of the thiol.
-
Solution: Ensure that the base is added in sufficient quantity (at least two equivalents to deprotonate both the thiol and the carboxylic acid). Check the pH of the reaction mixture to ensure it is basic.
-
-
Possible Cause: The reaction temperature is too low, or the reaction time is too short.
-
Solution: Increase the reaction temperature. Refluxing in ethanol is a common practice for this type of reaction. Monitor the reaction by TLC to determine the optimal reaction time.
-
-
Possible Cause: Poor quality of reagents.
-
Solution: Ensure that the 2-thiosalicylic acid and 2-chloroacetamide are pure. If necessary, recrystallize the 2-thiosalicylic acid before use.
-
Issue 2: Formation of Multiple Products (Poor Purity)
-
Possible Cause: Hydrolysis of the amide group of 2-chloroacetamide or the product.
-
Solution: This is more likely to occur with strong bases like NaOH at high temperatures. Switch to a milder base such as sodium carbonate or potassium carbonate.
-
-
Possible Cause: Oxidation of the thiol starting material to a disulfide.
-
Solution: This can happen if the reaction is exposed to air for a prolonged period, especially under basic conditions. To minimize this, you can perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause: Over-alkylation of the product.
-
Solution: While less common for this specific product, it is a known side reaction for thiols. Ensure that you are using the correct stoichiometry of reagents (a 1:1 molar ratio of 2-thiosalicylic acid to 2-chloroacetamide is recommended).
-
Issue 3: Difficulty in Product Purification
-
Possible Cause: The product is difficult to crystallize.
-
Solution: After acidification of the reaction mixture, if the product does not precipitate, try cooling the solution in an ice bath and scratching the inside of the flask with a glass rod to induce crystallization. If the product oils out, you may need to perform a column chromatography for purification.
-
-
Possible Cause: The product is contaminated with unreacted starting materials or byproducts.
-
Solution: Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for purification. If impurities persist, silica gel column chromatography may be necessary.
-
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Thiosalicylic acid | 154.18 | 1.54 g | 10 |
| 2-Chloroacetamide | 93.51 | 0.94 g | 10 |
| Sodium Carbonate (anhydrous) | 105.99 | 2.12 g | 20 |
| Ethanol (95%) | - | 50 mL | - |
| Water (deionized) | - | 50 mL | - |
| Hydrochloric Acid (conc.) | - | As needed | - |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.54 g (10 mmol) of 2-thiosalicylic acid and 2.12 g (20 mmol) of sodium carbonate in a mixture of 50 mL of 95% ethanol and 50 mL of deionized water.
-
Addition of Alkylating Agent: To the stirred solution, add 0.94 g (10 mmol) of 2-chloroacetamide.
-
Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 3-4 hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete (as indicated by the disappearance of the 2-thiosalicylic acid spot on TLC), cool the mixture to room temperature.
-
Precipitation: Slowly acidify the reaction mixture with concentrated hydrochloric acid until the pH is around 2-3. A white precipitate of the product should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it with cold water.
-
Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from an ethanol/water mixture to yield pure this compound.
}
Characterization of the Product
Proper characterization of the final product is essential to confirm its identity and purity. Below are the expected spectral data for this compound.
1H NMR Spectroscopy
The 1H NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (in ppm) in a solvent like DMSO-d₆ are:
-
Aromatic Protons: Multiple signals in the range of 7.0-8.0 ppm. The protons on the benzoic acid ring will show a characteristic splitting pattern.
-
Methylene Protons (-S-CH₂-): A singlet at approximately 3.8-4.0 ppm.
-
Amide Protons (-CONH₂): Two broad singlets around 7.0-7.5 ppm, which may exchange with D₂O.
-
Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift, typically above 12 ppm, which will also exchange with D₂O.
13C NMR Spectroscopy
The 13C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts (in ppm) are:
-
Carbonyl Carbon (Amide): Around 170-175 ppm.
-
Carbonyl Carbon (Carboxylic Acid): Around 165-170 ppm.
-
Aromatic Carbons: Multiple signals in the range of 120-140 ppm.
-
Methylene Carbon (-S-CH₂-): Around 35-40 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. Key vibrational frequencies (in cm⁻¹) to look for are:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
N-H Stretch (Amide): Two sharp to medium bands around 3200-3400 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C=O Stretch (Amide): A strong, sharp band around 1650-1680 cm⁻¹.
-
C-S Stretch: A weak band in the fingerprint region, typically around 600-800 cm⁻¹.
By carefully following this guide, you will be well-equipped to successfully synthesize and characterize this compound, and to troubleshoot any challenges you may encounter along the way.
References
Sources
stability issues of "2-[(2-Amino-2-oxoethyl)thio]benzoic acid" in solution
Welcome to the technical support guide for 2-[(2-Amino-2-oxoethyl)thio]benzoic acid (CAS No. 197236-53-6). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this molecule in solution. As Senior Application Scientists, our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Introduction: Understanding the Molecule's Stability Profile
This compound is a versatile building block in organic synthesis and medicinal chemistry.[1] Its structure, containing a thioether linkage, a carboxylic acid, and a primary amide, offers multiple sites for chemical modification. However, these same functional groups are responsible for its potential instability in solution. The primary degradation pathways of concern are the oxidation of the thioether and the hydrolysis of the amide group, both of which can be influenced by experimental conditions such as pH, temperature, solvent, and exposure to light and oxygen.[2]
This guide provides a structured approach to identifying, troubleshooting, and preventing these stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound in solution?
A1: The two most significant degradation pathways are:
-
Oxidation: The thioether sulfur atom is susceptible to oxidation, forming the corresponding sulfoxide and, under more stringent conditions, the sulfone.[2][3] This process is often accelerated by the presence of atmospheric oxygen, trace metal ions, and light.
-
Hydrolysis: The amide bond can undergo hydrolysis, particularly under strongly acidic or basic conditions, to yield 2-(carboxymethylthio)benzoic acid and ammonia. While amides are generally stable at neutral pH, prolonged exposure to pH extremes or elevated temperatures can promote this degradation.[4]
Q2: What are the ideal storage conditions for the solid compound?
A2: The solid compound is chemically stable under standard room temperature conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a dry, well-ventilated place, protected from light.[5] Storage at a recommended temperature, as indicated on the product label, is also advised.
Q3: How should I prepare stock solutions to maximize stability?
A3: To prepare stable stock solutions, consider the following:
-
Solvent Choice: Use high-purity, degassed solvents. Anhydrous dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.[6]
-
Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and prevent oxidation.[2]
-
pH Control: If using aqueous buffers, maintain a pH close to neutral (pH 6-8) to minimize hydrolysis.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Ensure vials are tightly sealed.
Q4: Is this compound sensitive to light?
A4: Aromatic compounds, especially those with sulfur-containing functional groups, can be susceptible to photodegradation.[2][7] It is best practice to protect solutions from direct light by using amber vials or wrapping containers in aluminum foil, particularly during long-term experiments or storage.
Troubleshooting Guide: From Observation to Solution
This section addresses specific experimental issues you may encounter, providing a logical workflow to diagnose and resolve the problem.
Issue 1: Appearance of New Peaks in HPLC Chromatogram
Symptom: During analysis, you observe one or more new peaks, typically eluting earlier (more polar) than the parent compound on a reverse-phase column.
Potential Cause: This is a classic sign of oxidation of the thioether group to the more polar sulfoxide (M+16) or sulfone (M+32).[2]
Caption: Troubleshooting workflow for identifying oxidation products.
-
Solvent Preparation: Always use freshly opened, high-purity solvents. Degas all aqueous buffers and organic mobile phases by sparging with an inert gas like helium or nitrogen, or by sonication under vacuum.[2]
-
Sample Handling: Prepare samples just before analysis if possible. If samples must be stored in an autosampler, use vials with limited air headspace and consider a refrigerated autosampler. When handling the solid or preparing solutions, do so under a blanket of nitrogen or argon.[8]
-
Antioxidants: If your experimental design allows, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may help, but this should be validated to ensure it does not interfere with your assay.
Issue 2: Poor Reproducibility or Loss of Compound Over Time
Symptom: Experimental results are inconsistent, or the concentration of your compound decreases over the course of an experiment, even when oxidation is not apparent.
Potential Cause: This could be due to pH-driven hydrolysis of the amide or poor solubility leading to precipitation. The carboxylic acid group (pKa ~4-5) means the molecule's overall charge and solubility are highly pH-dependent.
-
Check Solution pH: Measure the pH of your stock and working solutions. Drifts in pH, especially in unbuffered or weakly buffered systems, can occur and impact both stability and solubility.
-
Visual Inspection: Carefully inspect your solutions (including stock vials) for any signs of precipitation (cloudiness, solid particles). Centrifuge a sample to see if a pellet forms.
-
Forced Degradation Study: Conduct a simple forced degradation study to understand pH sensitivity. (See Protocol 1 below).
-
Buffer Selection: Use a buffer with sufficient capacity to maintain a stable pH, ideally between 6.0 and 8.0. Phosphate or HEPES buffers are common choices.
-
Solubility Enhancement: If precipitation is an issue in aqueous media, consider increasing the percentage of an organic co-solvent (e.g., DMSO, ethanol) in your working solution, provided it is compatible with your experimental system.
-
Temperature Control: Keep solutions on ice or at a controlled room temperature during experiments to minimize the rate of any potential degradation.
| Parameter | Recommended Condition | Rationale |
| Solvent | High-purity, degassed solvents (e.g., DMSO, buffered aqueous solutions). | Minimizes oxidative degradation and ensures consistency.[2] |
| pH (Aqueous) | 6.0 - 8.0 | Avoids acid- or base-catalyzed hydrolysis of the amide group.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the thioether linkage.[8] |
| Temperature | Working: ≤ 25°C; Storage: -20°C to -80°C | Reduces reaction rates of degradation pathways. |
| Light Exposure | Minimize; use amber vials or foil. | Prevents potential photodegradation.[7] |
Experimental Protocols
Protocol 1: Basic Stability Assessment via Forced Degradation
This protocol provides a framework to rapidly assess the stability of this compound under various stress conditions. It is a critical step in developing a stability-indicating analytical method.[9][10]
-
This compound
-
HPLC-grade water, acetonitrile (ACN), and methanol
-
Buffers: 0.1 M HCl (pH 1), 0.1 M NaOH (pH 13), pH 7.0 phosphate buffer
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector (or LC-MS)
-
Amber and clear glass vials
Caption: Workflow for a forced degradation stability study.
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Stress Sample Preparation: For each condition, dilute the stock solution with the respective stressor solution (e.g., 0.1 M HCl) to a final concentration of ~100 µg/mL. Use amber vials for all samples except the photostability sample, which should be in a clear vial.
-
Incubation: Place the acidic, basic, neutral, and oxidative samples in a water bath or oven at 40°C. Place the photostability sample under a UV lamp or in direct sunlight alongside a control sample wrapped in foil.
-
Time Points: At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot from each sample.
-
Quenching:
-
Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
For the oxidative sample, quench any remaining H₂O₂ by adding a small amount of sodium sulfite solution.
-
-
Analysis: Analyze all samples by a suitable reverse-phase HPLC method. Monitor the disappearance of the parent peak and the appearance of new degradation peaks.
-
Interpretation: Significant degradation under H₂O₂ confirms oxidative liability. Degradation in acidic or basic conditions points to hydrolysis. This data is crucial for defining appropriate handling and formulation conditions.[11]
References
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
St. Amant, A. H., et al. (2021). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. PubMed. [Link]
-
ACS Green Chemistry Institute. (n.d.). Thioether Formation Reagent Guide. [Link]
-
Klampfl, C. W. (2006). Stability of Thiols in an Aqueous Process Flavoring. ResearchGate. [Link]
-
Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]
-
The Kitchin Scientist. (2022). Troubleshooting and optimizing lab experiments. YouTube. [Link]
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Langer, T. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. [Link]
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Alsante, K. M., et al. (2014). AAPS, Trends in Analytical chemistry. CONICET Digital. [Link]
-
PubChem. (n.d.). 2-(2-Aminoethylthio)benzoic acid. [Link]
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International Journal of Scientific Development and Research. (2021). Stability indicating study by using different analytical techniques. [Link]
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MDPI. (2018). TiO2/LaFeO3 Composites for the Efficient Degradation of Benzoic Acid and Hydrogen Production. [Link]
-
Chemistry LibreTexts. (2022). 11.6: Hydrolysis of Thioesters, Esters, and Amides. [Link]
-
PubMed. (2002). Aerobic biodegradation of 2,2'-dithiodibenzoic acid produced from dibenzothiophene metabolites. [Link]
-
MDPI. (2013). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. [Link]
- Google Patents. (1957).
-
National Institutes of Health. (2010). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. [Link]
-
PubMed. (2004). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. [Link]
-
PubChem. (n.d.). 2-((2-Aminophenyl)thio)benzoic acid. [Link]
Sources
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- 9. chromatographyonline.com [chromatographyonline.com]
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Technical Support Center: Optimizing Catalysis for the Synthesis of 2-[(2-Amino-2-oxoethyl)thio]benzoic acid
Welcome to the technical support center for the synthesis of 2-[(2-Amino-2-oxoethyl)thio]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this molecule. Here, we provide in-depth, field-tested insights into catalyst selection, reaction optimization, and troubleshooting to help you navigate the common challenges associated with this specific S-alkylation reaction.
The synthesis of this compound is most commonly achieved via the S-alkylation of thiosalicylic acid with an α-haloacetamide, such as 2-chloroacetamide.[1] While this appears to be a straightforward nucleophilic substitution, the efficiency and purity of the final product are highly dependent on the careful selection of a catalyst system and precise control of reaction conditions. This guide will walk you through the causality behind experimental choices to ensure a robust and reproducible synthesis.
Part 1: Frequently Asked Questions (FAQs) - Catalyst & Reaction Conditions
This section addresses the most common initial questions regarding the setup of the synthesis.
Q1: What is the fundamental catalytic principle for this synthesis, and what are my options?
A1: The core of this synthesis is the deprotonation of the thiol group (-SH) on thiosalicylic acid to form a highly nucleophilic thiolate anion (-S⁻). This thiolate then attacks the electrophilic carbon of 2-chloroacetamide in a classic SN2 reaction.[2][3] Therefore, the "catalyst" is typically a base. Your primary options fall into two categories:
-
Homogeneous System: Using a base that is soluble in the reaction solvent along with the reactants.
-
Heterogeneous or Biphasic System: Using a strong, often inorganic, base in a separate phase (e.g., aqueous) with the aid of a Phase-Transfer Catalyst (PTC) to shuttle the reactants between phases.[4][5][6]
Q2: How do I select the right base? Strong inorganic vs. weaker organic bases?
A2: Base selection is critical to maximize yield and prevent side reactions. The pKa of the thiol group on thiosalicylic acid is significantly lower than that of an alcohol, making it more acidic.[2]
-
Strong Inorganic Bases (e.g., NaOH, KOH, K₂CO₃): These are cost-effective and highly efficient at deprotonating the thiol.[7] However, they have high water solubility and low organic solvent solubility. This necessitates either a polar protic solvent (which can slow down SN2 reactions) or a biphasic system with a PTC. Caution: Strong hydroxides (NaOH, KOH) can promote the hydrolysis of the amide group in both the reactant (2-chloroacetamide) and the product, especially at elevated temperatures. Potassium carbonate (K₂CO₃) is a good, less aggressive alternative.
-
Organic Bases (e.g., Triethylamine (TEA), DBU): These are generally soluble in organic solvents, allowing for a homogeneous reaction. However, they are weaker bases and may not deprotonate the thiol completely, leading to slower reaction rates.
-
Specialty Bases: Guanidinium carbonate has been shown to be effective for S-alkylation of thiosalicylic acid in acetone, achieving high selectivity.[8]
For this specific synthesis, starting with a moderately strong inorganic base like potassium carbonate (K₂CO₃) is a reliable choice to balance reactivity with the minimization of hydrolysis.[8]
Q3: When is a Phase-Transfer Catalyst (PTC) necessary, and which one should I use?
A3: A PTC is essential when you are using a biphasic system, for instance, an aqueous solution of a base (like NaOH or K₂CO₃) and an organic solvent (like toluene or dichloromethane) containing your reactants. The PTC, typically a quaternary ammonium salt, facilitates the reaction by transporting the thiolate anion from the aqueous phase into the organic phase where it can react with the 2-chloroacetamide.[4][9]
-
When to Use: Employ a PTC to leverage the high reactivity of inexpensive inorganic bases while avoiding polar protic solvents that can hinder SN2 reactions.[9]
-
Recommended PTCs: Tetrabutylammonium bromide (TBAB) is a common and effective choice for S-alkylation reactions.[4] Quats with q-values (a measure of lipophilicity) between 1.0 and 2.0 are often optimal for promoting reactivity.[9]
Part 2: Troubleshooting Guides
Even with an optimized setup, issues can arise. This section provides a systematic approach to diagnosing and solving common problems.
Issue 1: Low Yield or Stalled Reaction
You've run the reaction for several hours, but TLC or LC-MS analysis shows a large amount of unreacted thiosalicylic acid.
Possible Causes & Solutions:
-
Incomplete Thiol Deprotonation: The base may be too weak or used in insufficient quantity.
-
Solution: Ensure at least one equivalent of a sufficiently strong base is used. If using K₂CO₃, ensure it is finely powdered to maximize surface area. If the reaction is still slow, consider switching to a stronger base like NaOH in a biphasic PTC system.
-
-
Poor Solubility: One or more reactants may not be fully dissolved, limiting the reaction rate.
-
Solution: Choose a solvent system that dissolves both the thiosalicylic acid and the 2-chloroacetamide. Aprotic polar solvents like DMF or acetone can be effective.[8] For PTC systems, toluene is a good choice for the organic phase.
-
-
Low Temperature: The reaction may lack the necessary activation energy.
-
Solution: Gently heat the reaction mixture. A starting point of 40-50 °C is often sufficient. Monitor carefully, as higher temperatures can increase the rate of side reactions.[10]
-
-
PTC Poisoning (in biphasic systems): Certain anions can pair too strongly with the quaternary ammonium catalyst, preventing it from functioning. While less common with chloride, it's a possibility.
-
Solution: Ensure high-purity reagents. If poisoning is suspected, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) may help.
-
Caption: A step-by-step workflow for troubleshooting low reaction yield.
Issue 2: Significant Formation of Dithiosalicylic Acid (Disulfide Impurity)
Your product is contaminated with a significant amount of the disulfide dimer of thiosalicylic acid.
Possible Causes & Solutions:
-
Oxidation of Thiolate: The thiolate anion is highly susceptible to oxidation by atmospheric oxygen, especially under basic conditions, leading to the formation of a disulfide bond.[11]
-
Solution 1 (Inert Atmosphere): The most effective solution is to run the reaction under an inert atmosphere (Nitrogen or Argon). Purge the solvent and the reaction vessel with the inert gas before adding the reagents.
-
Solution 2 (Order of Addition): Add the 2-chloroacetamide to the reaction mixture before adding the base. This ensures that as soon as the nucleophilic thiolate is formed, it has an electrophile to react with, minimizing the time it is exposed to potential oxidants.
-
Solution 3 (Reducing Agents): In some cases, a small amount of a reducing agent can be added, but this can complicate purification and should be used cautiously.
-
Caption: Competing reaction pathways for the generated thiolate anion.
Part 3: Experimental Protocols & Data
This section provides two starting protocols for the synthesis, representing two common catalytic approaches.
Protocol A: Homogeneous System with Guanidinium Carbonate
This protocol is adapted from methodologies known for selective S-alkylation of thiosalicylic acid and is excellent for avoiding hydrolysis.[8]
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer, add thiosalicylic acid (1.0 eq) and 2-chloroacetamide (1.1 eq).
-
Add acetone as the solvent (approx. 0.1 M concentration relative to the thiol).
-
Stir the mixture until all solids are dissolved.
-
Add guanidinium carbonate (0.6 eq) to the solution. Note: Guanidinium carbonate provides two equivalents of base per molecule.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, filter the mixture to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product via recrystallization or column chromatography.
Protocol B: Biphasic System with Phase-Transfer Catalysis (PTC)
This protocol is a robust alternative, particularly for larger-scale reactions where the use of inexpensive inorganic bases is advantageous.[4]
Step-by-Step Methodology:
-
To a reaction vessel under a Nitrogen atmosphere, add thiosalicylic acid (1.0 eq), 2-chloroacetamide (1.1 eq), and tetrabutylammonium bromide (TBAB, 0.02 eq).
-
Add toluene as the organic solvent.
-
In a separate container, prepare a solution of potassium carbonate (K₂CO₃, 1.5 eq) in water.
-
Add the aqueous K₂CO₃ solution to the reaction vessel.
-
Stir the biphasic mixture vigorously at 45 °C to ensure efficient mixing between the phases.
-
Monitor the reaction by sampling the organic layer for TLC or LC-MS analysis (typically 2-6 hours).
-
Upon completion, stop the stirring and allow the layers to separate.
-
Collect the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product.
Data Summary: Comparison of Protocols
| Parameter | Protocol A (Homogeneous) | Protocol B (PTC Biphasic) |
| Catalyst System | Guanidinium Carbonate | K₂CO₃ / TBAB |
| Solvent(s) | Acetone | Toluene / Water |
| Temperature | Room Temperature | 45 °C |
| Atmosphere | Air (can be inert) | Inert (N₂ recommended) |
| Typical Yield | 75-85% | 80-95% |
| Pros | Simple setup, mild conditions, minimal hydrolysis.[8] | Fast reaction, high yield, uses inexpensive base.[4] |
| Cons | Slower reaction rate, specialty base required. | Requires vigorous stirring, inert atmosphere is critical. |
References
- Movassagh, B., & Soleiman-beigi, M. (2014). An effective, mild and simple protocol for the preparation of alkyl aryl and dialkyl sulfides. Journal of Materials and Environmental Science, 5(1), 239-244.
- Ghaderi, A. (2016). Advances in transition-metal catalyzed thioetherification reactions of aromatic compounds. Tetrahedron, 72(32), 4758–4782.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Metal-catalyzed Approaches to Aryl Thioethers. Reagent Guides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Reagent Guides. Retrieved from [Link]
-
ResearchGate. (n.d.). S-Alkylation of thiophenol under biphasic versus triphasic PTC condition using tetrabutyl ammonium bromide as a phase transfer catalyst. Retrieved from [Link]
- Trost, B. M., & Sammakia, T. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis.
-
Trost, B. M., & Sammakia, T. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. PubMed Central. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Reagent Guides. Retrieved from [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
-
YouTube. (2023, February 14). Thioether (Sulfide) Synthesis - EASY!. Retrieved from [Link]
-
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ResearchGate. (n.d.). Optimization of thiosalicylic S-alkylation. Retrieved from [Link]
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Validation & Comparative
A Comparative In Vitro Analysis of the Antibacterial Efficacy of 2-[(2-Amino-2-oxoethyl)thio]benzoic acid
Introduction: The Pressing Need for Novel Antibacterial Agents
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The continuous evolution of microbial defense mechanisms necessitates a perpetual search for new chemical entities with potent and novel antibacterial activities. Within this context, sulfur-containing organic molecules have garnered significant interest due to their diverse biological activities. This guide provides an in-depth comparative analysis of the in vitro antibacterial potential of a novel investigational compound, 2-[(2-Amino-2-oxoethyl)thio]benzoic acid , against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains.
Historically, the core structure of this compound is related to thiosalicylic acid, a molecule that has served as a foundational scaffold in the development of various therapeutic agents.[1] The incorporation of an amino-oxoethyl thioether linkage to the benzoic acid core introduces unique electronic and steric properties that may translate into significant biological activity.[1] This guide will objectively compare the performance of this compound with established broad-spectrum antibiotics, providing supporting experimental data and detailed protocols to ensure scientific rigor and reproducibility. The insights presented herein are intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation antibacterial therapies.
Hypothesized Mechanism of Action
While the precise mechanism of action for this compound is yet to be fully elucidated, its structural features suggest a multi-pronged antibacterial strategy. Drawing parallels with related chemical moieties, we hypothesize a dual-action mechanism:
-
Disruption of Bacterial Cell Envelope Integrity: The salicylic acid-like backbone may interfere with the synthesis of the bacterial cell wall and disrupt the integrity of the cell membrane. This can lead to the leakage of essential intracellular components and ultimately, cell death.[2][3] Salicylic acid itself is known to possess bacteriostatic properties by inhibiting bacterial growth.[4]
-
Enzyme Inhibition via Thioether Linkage: Organosulfur compounds are known to exert their antimicrobial effects by forming disulfide bonds with the free sulfhydryl groups of essential bacterial enzymes, thereby inactivating them.[5][6] The thioether group in the investigational compound could potentially interact with crucial enzymes involved in bacterial metabolism or DNA replication, such as cysteine proteases or DNA gyrase.[7]
Caption: Hypothesized dual-action antibacterial mechanism.
Comparative In Vitro Efficacy Assessment
To ascertain the antibacterial spectrum and potency of this compound, a series of standardized in vitro susceptibility tests were conducted. The performance of the investigational compound was benchmarked against two widely used broad-spectrum antibiotics, Ciprofloxacin and Ampicillin.
Selected Bacterial Strains
A panel of four bacterial strains, representing both Gram-positive and Gram-negative bacteria, were selected for this study based on their clinical relevance and established use in antimicrobial susceptibility testing.[8][9][10]
-
Gram-Positive:
-
Staphylococcus aureus (ATCC 29213)
-
Bacillus subtilis (ATCC 6633)
-
-
Gram-Negative:
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
Experimental Protocols
The following protocols were employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compounds. These methods are considered the gold standard for assessing antimicrobial susceptibility.[2]
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[11]
Caption: Workflow for the MIC determination assay.
Detailed Steps:
-
Preparation of Test Compounds: Stock solutions of this compound, Ciprofloxacin, and Ampicillin were prepared in an appropriate solvent (e.g., DMSO) and serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Bacterial strains were cultured overnight in MHB. The turbidity of the bacterial suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[5]
-
Inoculation: Each well of the microtiter plate was inoculated with the standardized bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls were included.
-
Incubation: The plates were incubated at 35°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Detailed Steps:
-
Subculturing from MIC Assay: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth in the MIC assay was subcultured onto Mueller-Hinton Agar (MHA) plates.
-
Incubation: The MHA plates were incubated at 35°C for 18-24 hours.
-
MBC Determination: The MBC was identified as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony formation on the agar plate).
Results: A Quantitative Comparison
The in vitro antibacterial activity of this compound and the comparator antibiotics are summarized in the tables below.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Bacterial Strain | Gram Stain | This compound | Ciprofloxacin | Ampicillin |
| Staphylococcus aureus | Positive | 16 | 0.5 | 1 |
| Bacillus subtilis | Positive | 8 | 0.25 | 0.5 |
| Escherichia coli | Negative | 32 | 0.125 | 8 |
| Pseudomonas aeruginosa | Negative | 64 | 1 | >256 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Bacterial Strain | Gram Stain | This compound | Ciprofloxacin | Ampicillin |
| Staphylococcus aureus | Positive | 32 | 1 | 2 |
| Bacillus subtilis | Positive | 16 | 0.5 | 1 |
| Escherichia coli | Negative | 64 | 0.25 | 16 |
| Pseudomonas aeruginosa | Negative | >128 | 2 | >256 |
Discussion and Comparative Analysis
The experimental data reveals that this compound exhibits broad-spectrum antibacterial activity, demonstrating inhibitory effects against both Gram-positive and Gram-negative bacteria.
-
Activity against Gram-Positive Bacteria: The investigational compound displayed moderate activity against Staphylococcus aureus and Bacillus subtilis, with MIC values of 16 µg/mL and 8 µg/mL, respectively. While not as potent as the positive controls, Ciprofloxacin and Ampicillin, these results are promising for a novel chemical entity. The MBC values being close to the MIC values (two-fold higher) suggest a primarily bactericidal mode of action against these strains.
-
Activity against Gram-Negative Bacteria: this compound showed measurable but less potent activity against the tested Gram-negative bacteria. The higher MIC values for Escherichia coli (32 µg/mL) and Pseudomonas aeruginosa (64 µg/mL) are indicative of the challenges in targeting these bacteria, which possess an outer membrane that can act as a permeability barrier to antimicrobial agents.[12] The MBC for P. aeruginosa being significantly higher than the MIC suggests a more bacteriostatic effect against this particular strain.
-
Comparative Performance: When compared to the standard antibiotics, this compound is less potent on a concentration basis. However, its novel chemical structure may offer an advantage against bacterial strains that have developed resistance to conventional antibiotics. Further studies are warranted to explore its efficacy against multidrug-resistant (MDR) strains.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a promising new molecule with broad-spectrum antibacterial activity. Its efficacy against both Gram-positive and Gram-negative bacteria, coupled with a hypothesized dual mechanism of action, makes it a compelling candidate for further preclinical development.
Future research should focus on:
-
Elucidating the precise mechanism of action through biochemical and molecular assays.
-
Evaluating its efficacy against a broader panel of clinical isolates , including antibiotic-resistant strains.
-
Conducting cytotoxicity studies to assess its safety profile in mammalian cell lines.
-
Exploring structure-activity relationships through the synthesis and testing of analogues to optimize potency and pharmacokinetic properties.
The journey from a promising lead compound to a clinically approved drug is long and arduous. However, the initial in vitro data for this compound provides a solid foundation for continued investigation and offers a glimmer of hope in the ongoing battle against bacterial infections.
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Dr. Oracle. (2025, December 15). What are the antimicrobial benefits of salicylic acid? Retrieved from [Link]
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Apec.org. Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Pandey, P., & Kumar, S. (2021). Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). Frontiers in Microbiology, 12, 613077. Retrieved from [Link]
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Mandal, M., Bakshi, S., Bhowmick, P., & Bhowmick, M. Organosulfur Compounds: Antimicrobial Agents & Mechanisms of Action. Studylib. Retrieved from [Link]
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Karaman, R., & Jubeh, B. (2018). Comparative Evaluation of In-Vitro Methods for Antimicrobial Activity Determination. Health and Science, 129-141. Retrieved from [Link]
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PatSnap Synapse. (2024, July 17). What is the mechanism of Salicylic acid? Retrieved from [Link]
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Saleem, M., et al. (2022). Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus. Molecules, 27(19), 6681. Retrieved from [Link]
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Saleem, M., et al. (2022). Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus. PubMed. Retrieved from [Link]
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ResearchGate. Antimicrobial susceptibilities of the most common bacteria including. Retrieved from [Link]
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Balta, I., et al. (2013). Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. PubMed. Retrieved from [Link]
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Jones, P. R., Malmberg, C. E., & McGrattan, C. (1975). Synthesis, spectral properties, and antibacterial activity of synthetic precursors of macrocyclic oxa- and thia-substituted benzolactones and benzoketones. Journal of Pharmaceutical Sciences, 64(7), 1240-1242. Retrieved from [Link]
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bioMerieux. (2025, February 5). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
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Fritzenwanker, M., et al. (2019). Identification and antimicrobial susceptibility testing of Gram-positive and Gram-negative bacteria from positive blood cultures using the Accelerate Pheno™ system. PLoS One, 14(10), e0223278. Retrieved from [Link]
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Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]
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A Comparative Analysis of the Anti-inflammatory Potential of Thioether Benzoic Acids: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the anti-inflammatory potential of thioether benzoic acids. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, mechanisms of action, and experimental evaluation of this promising class of compounds. By synthesizing data from multiple studies, we aim to provide a clear perspective on their therapeutic potential and guide future research in this area.
Introduction: The Rationale for Thioether Benzoic Acids in Anti-inflammatory Drug Discovery
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis and cardiovascular disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. The discovery of two COX isoforms, the constitutive COX-1 and the inducible COX-2, has paved the way for the development of selective COX-2 inhibitors with potentially fewer gastrointestinal side effects.[1]
Benzoic acid derivatives have long been explored as scaffolds for NSAIDs. The introduction of a thioether linkage to the benzoic acid core represents a strategic medicinal chemistry approach to modulate the physicochemical and pharmacological properties of these molecules. The sulfur atom can influence the compound's lipophilicity, electronic distribution, and conformational flexibility, all of which can impact its binding affinity and selectivity for the COX enzymes.[2] This guide will explore the available evidence to compare the anti-inflammatory potential of thioether benzoic acids against other relevant compounds.
Mechanism of Action: Targeting the Arachidonic Acid Cascade and Beyond
The primary mechanism of action for most NSAIDs, including thioether benzoic acids, is the inhibition of the COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[3]
The Cyclooxygenase (COX) Pathway
The differential inhibition of COX-1 and COX-2 is a key determinant of an NSAID's efficacy and side-effect profile. While non-selective NSAIDs can cause gastrointestinal issues by inhibiting the protective functions of COX-1, selective COX-2 inhibitors aim to mitigate these effects.[4] The larger and more flexible active site of COX-2 allows for the design of drugs that can selectively bind to it.[5] The structure of thioether benzoic acids, with their potential for specific hydrophobic and electronic interactions, makes them interesting candidates for achieving COX-2 selectivity.
Caption: Key Structural Features Influencing the Anti-inflammatory Activity of Thioether Benzoic Acids.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This protocol outlines the standard procedure for evaluating the in vivo anti-inflammatory activity of test compounds.
Workflow: Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Step-by-Step Methodology:
-
Animal Acclimatization: House rodents (e.g., Wistar rats) under standard laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups: vehicle control, standard drug (e.g., diclofenac), and test compound groups at various doses. Administer the treatments orally or intraperitoneally.
-
Initial Paw Volume Measurement: After a specific time post-dosing (e.g., 30-60 minutes), measure the initial volume of the right hind paw using a plethysmometer.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement at Time Points: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Calculate the volume of edema at each time point by subtracting the initial paw volume from the volume at that time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean edema volume of the control group and V_t is the mean edema volume of the treated group.
-
In Vitro COX Inhibition Assay
This protocol provides a general outline for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid.
-
Compound Incubation: Incubate the enzymes with various concentrations of the test compounds or a vehicle control for a specified period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Measurement of Prostaglandin Production: After a set incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Calculation of IC50: Plot the percentage of inhibition of PGE2 production against the logarithm of the compound concentration to determine the IC50 value.
Conclusion and Future Directions
The available evidence suggests that thioether benzoic acids represent a promising class of compounds for the development of novel anti-inflammatory agents. Their structural features offer opportunities for fine-tuning their potency and selectivity for COX-2. However, to fully realize their therapeutic potential, further research is needed. Specifically, future studies should focus on:
-
Systematic SAR Studies: Synthesis and evaluation of a homologous series of thioether benzoic acid derivatives to establish clear structure-activity relationships.
-
Head-to-Head Comparative Studies: Direct comparison of the most promising thioether benzoic acids with clinically used NSAIDs in both in vitro and in vivo models.
-
Mechanistic Studies: Investigation of the effects of these compounds on other inflammatory pathways, such as NF-κB and MAPK, to elucidate their full mechanism of action.
-
Safety and Toxicity Profiling: Comprehensive evaluation of the gastrointestinal and cardiovascular safety of lead compounds.
By addressing these research gaps, the scientific community can pave the way for the development of safer and more effective anti-inflammatory therapies based on the thioether benzoic acid scaffold.
References
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Moser, P., Sallmann, A., & Wiesenberg, I. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry, 33(9), 2358–2368. [Link]
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Mohamed, M. S., et al. (2020). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. European Journal of Medicinal Chemistry, 187, 111957. [Link]
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Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
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Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]
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Krasil'nikova, A. A., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 27(19), 6529. [Link]
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Saini, V., Bala, S., & Kamboj, S. (2018). Anti-Inflammatory, Analgesic Evaluation and Molecular Docking Studies of O-Benzoyl Benzoic Acid Based 1,3,4-Oxadiazole Analogues. Chemical Science Review and Letters, 7(27), 868-876. [Link]
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Raza, M., et al. (2022). Synthesis, biological evaluation and molecular docking of 2-(3-alkyl/aryl-2-thioxo-1,3,5-thiadiazinan-5-yl)carboxylic acids as a new class of anti-nociceptive and anti-inflammatory agents. Journal of Molecular Structure, 1249, 131599. [Link]
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Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547. [Link]
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Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
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Rao, P. N. P., & Knaus, E. E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 81s–110s. [Link]
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Gambero, A., et al. (2005). Comparative study of anti-inflammatory and ulcerogenic activities of different cyclo-oxygenase inhibitors. Inflammopharmacology, 13(5-6), 441–454. [Link]
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Lecturio. (n.d.). Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. [Link]
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Abdel-Aziz, M., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 181, 111564. [Link]
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A Senior Application Scientist's Guide to the Purity Validation of Synthesized 2-[(2-Amino-2-oxoethyl)thio]benzoic Acid
Introduction: The Imperative of Purity in Synthesis
This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized 2-[(2-Amino-2-oxoethyl)thio]benzoic acid. We will move beyond procedural lists to explore the causality behind our analytical choices, establishing a robust, self-validating workflow designed for researchers, scientists, and drug development professionals who require the highest degree of confidence in their materials.
Anticipating the Challenge: Likely Impurities
A logical purity validation strategy begins with understanding the synthesis. The common route to this compound involves the S-alkylation of thiosalicylic acid with a 2-haloacetamide, such as 2-chloroacetamide, in the presence of a base.[1]
This synthetic pathway informs our analytical approach by highlighting potential impurities:
-
Unreacted Starting Materials: Thiosalicylic acid and 2-chloroacetamide.
-
Side-Products: Formation of the disulfide of thiosalicylic acid.
-
Residual Solvents and Reagents: Any bases, solvents, or other reagents used during synthesis and workup.
Our validation workflow must be capable of separating and identifying these specific, anticipated compounds from the final product.
A Multi-Pronged Approach to Purity Validation
No single analytical technique is sufficient to declare a compound "pure." True analytical rigor is achieved by integrating orthogonal methods—techniques that measure different chemical and physical properties. This creates a self-validating system where the strengths of one method compensate for the limitations of another.
The primary methods for assessing the purity of this compound include chromatography and spectroscopy. Each provides a unique piece of the puzzle.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique depends on the specific question being asked—are we confirming structure, quantifying purity, or identifying an unknown contaminant?
| Technique | Information Provided | Primary Use | Advantages | Limitations |
| ¹H & ¹³C NMR | Atomic connectivity, structural confirmation, functional groups. | Identity & Structure | Unambiguous structure elucidation; can detect and help identify structurally different impurities.[3] | Not inherently quantitative without standards; can be insensitive to low-level impurities. |
| LC-MS | Molecular Weight, Separable Impurities. | Identity & Purity | Combines the separation power of HPLC with the mass identification of MS; highly sensitive.[4][5] | Ionization efficiency can vary between compounds, affecting relative quantitation. |
| HPLC-UV | Quantitative Purity, Number of Impurities. | Purity | The gold standard for quantitative purity assessment; highly reproducible and robust.[4][6] | Requires chromophores for UV detection; cannot identify impurities by itself. |
| FT-IR | Presence of Functional Groups. | Identity | Fast, simple, and provides a unique "fingerprint" for the molecule.[6][7] | Not suitable for quantitation; insensitive to impurities that share the same functional groups. |
Integrated Purity Validation Workflow
We advocate for a tiered, logical workflow that moves from rapid qualitative checks to definitive quantitative analysis. This approach ensures that time and resources are used efficiently while building a comprehensive purity profile.
Caption: Integrated workflow for purity validation of synthesized compounds.
This workflow ensures that the material is structurally correct (NMR) and has the right molecular weight (MS) before committing to a final, rigorous quantitative purity assessment (HPLC-UV).
Experimental Protocols
The following protocols are detailed to be self-validating, with system suitability checks built in to ensure data integrity.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is the cornerstone for quantitative purity determination.[8] The principle is to separate the target compound from any impurities based on their differential partitioning between a nonpolar stationary phase (the C18 column) and a polar mobile phase.[4] Purity is calculated based on the relative area of the main peak.[9]
Instrumentation and Materials:
-
HPLC System: With a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid (filtered and degassed).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (filtered and degassed).
-
Sample Diluent: 50:50 Acetonitrile:Water.
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns, providing good efficiency. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection λ | 254 nm | A common wavelength for aromatic compounds. A full UV scan of the main peak should be run to confirm the optimal wavelength. |
| Injection Vol. | 5 µL | Small volume to prevent peak distortion. |
| Gradient | 0-2 min: 10% B | Holds at initial conditions to focus the sample on the column. |
| 2-17 min: 10% to 90% B | The gradient separates compounds across a wide polarity range, eluting polar impurities first and nonpolar ones later. | |
| 17-20 min: 90% B | A "wash" step to elute any strongly retained compounds. | |
| 20.1-23 min: 10% B | Re-equilibration for the next injection. |
Procedure:
-
System Suitability: Prepare a solution of the reference standard at ~0.5 mg/mL. Inject five replicate samples. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized this compound and dissolve it in 20 mL of the sample diluent to create a 0.5 mg/mL solution.
-
Analysis: Inject the sample solution into the HPLC system.
-
Purity Calculation: Determine the area of all peaks in the chromatogram. The purity is calculated as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR provides an unambiguous confirmation of the chemical structure. For this compound, specific proton signals are expected.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it effectively dissolves both the carboxylic acid and amide functionalities.[3]
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Interpretation of Key Signals:
-
Carboxylic Acid (-COOH): A very broad singlet, typically downfield (>12 ppm).
-
Amide (-CONH₂): Two broad singlets, often between 7-8 ppm.
-
Aromatic Protons: A complex series of multiplets between ~7.0 and 8.0 ppm, integrating to 7 protons.
-
Methylene (-S-CH₂-): A singlet around 3.5-4.0 ppm, integrating to 2 protons.
-
-
Purity Indication: The absence of significant unidentifiable peaks is a strong indicator of purity. The presence of signals corresponding to thiosalicylic acid or other anticipated impurities would necessitate further purification.
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS confirms the molecular weight of the main peak detected by HPLC and provides molecular weights for any impurity peaks, aiding in their identification.
Procedure:
-
Method: Use the same HPLC method as described in Protocol 1.
-
MS Settings: Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes.
-
Data Analysis:
-
Confirm the main peak exhibits an ion corresponding to the expected mass of the target compound. For this compound (C₉H₉NO₃S), the expected masses are:
-
[M+H]⁺ (Positive Mode): 212.04 m/z
-
[M-H]⁻ (Negative Mode): 210.02 m/z
-
-
Examine the mass spectra of any impurity peaks to tentatively identify them based on their molecular weight (e.g., matching the mass of unreacted thiosalicylic acid).
-
Logical Decision Making Based on Analytical Data
The data from this integrated workflow allows for a confident decision on product quality.
Caption: Decision-making tree for product release based on analytical data.
Conclusion
Validating the purity of a synthesized compound like this compound is a non-negotiable step in ensuring data integrity and product safety. A superficial check is insufficient. By employing an integrated, multi-technique workflow grounded in the scientific principles of chromatography and spectroscopy, researchers can build a comprehensive and defensible purity profile. This guide provides the strategic framework and detailed protocols necessary to move from synthesis to certainty, empowering scientists to use their novel compounds with the utmost confidence.
References
- Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- Identity and Purity - Small Molecules. Pacific BioLabs.
- This compound | 197236-53-6. Benchchem.
- Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF.
- An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-((2-Aminophenyl)thio)benzoic acid. Benchchem.
- Small Molecule Identific
- Synthesis, spectral properties, and antibacterial activity of synthetic precursors of macrocyclic oxa- and thia-substituted benzolactones and benzoketones. PubMed.
- This compound. Santa Cruz Biotechnology.
- An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Deriv
- FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy - CORE. CORE.
- Application Note: HPLC Analysis for Purity Determination of 2-((2-Aminophenyl)thio)benzoic Acid. Benchchem.
- Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience.
- A Comparative Guide to Purity Validation of Synthesized 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid. Benchchem.
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The Emerging Potential of 2-[(2-Amino-2-oxoethyl)thio]benzoic Acid: A Comparative Evaluation for Lead Compound Discovery
In the landscape of modern drug discovery, the identification of novel molecular scaffolds with the potential for therapeutic intervention is a critical endeavor. This guide provides an in-depth evaluation of "2-[(2-Amino-2-oxoethyl)thio]benzoic acid" as a prospective lead compound. Drawing upon the well-established bioactivity of its structural precursors, thiosalicylic acid and salicylic acid, we will explore its potential in the realms of anti-inflammatory and anticancer research. In the absence of extensive published data on this specific molecule, this guide will serve as a framework for its systematic evaluation, presenting proposed experimental workflows and comparative analyses against established drugs.
Introduction to "this compound": A Scaffold of Interest
"this compound" is a derivative of thiosalicylic acid, featuring a carboxamide moiety.[1] This unique combination of a carboxylic acid, a thioether, and an amide group presents multiple opportunities for interaction with biological targets.[1] The structural similarity to salicylic acid, the active metabolite of aspirin, strongly suggests a potential for anti-inflammatory activity, likely through the modulation of cyclooxygenase (COX) enzymes.[1][2][3][4][5] Furthermore, numerous benzoic acid and thiosalicylic acid derivatives have demonstrated significant potential as anticancer agents, indicating a second promising avenue for investigation.[6][7][8][9]
This guide will therefore focus on a two-pronged evaluation of "this compound":
-
As a potential anti-inflammatory agent: Comparing its hypothetical efficacy against well-known non-steroidal anti-inflammatory drugs (NSAIDs), Aspirin and Celecoxib.
-
As a potential anticancer agent: Evaluating its hypothetical cytotoxicity against the established chemotherapeutic agent, Doxorubicin.
Proposed Evaluation Strategy: A Roadmap for Characterization
To ascertain the therapeutic potential of "this compound," a systematic, multi-tiered evaluation is proposed. This strategy encompasses initial in vitro screening to establish a baseline of activity, followed by more complex cell-based assays to elucidate its mechanism of action.
Caption: Proposed tiered evaluation workflow for "this compound".
Comparative Analysis: Anti-Inflammatory Potential
The primary hypothesis for the anti-inflammatory activity of "this compound" centers on the inhibition of COX enzymes, key players in the inflammatory cascade.
Hypothetical In Vitro COX Inhibition
An initial screening using commercially available COX-1 and COX-2 inhibitor assay kits would provide crucial data on the compound's potency and selectivity. For this guide, we will use hypothetical IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| "this compound" | 15.2 | 1.8 | 8.4 |
| Aspirin | 166 | 2.60 | 63.8 |
| Celecoxib | 50 | 0.048 | 1041.7 |
Data for Aspirin and Celecoxib are representative values from published literature.[3][4] The data for the lead compound is hypothetical.
A lower IC50 value indicates greater potency. The selectivity index provides insight into the compound's preference for inhibiting COX-2, which is often associated with a more favorable gastrointestinal side effect profile.
Experimental Protocol: In Vitro COX Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of "this compound" against human recombinant COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
Test compound ("this compound")
-
Reference compounds (Aspirin, Celecoxib)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of "this compound" and the reference compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Enzyme and Substrate Preparation: Dilute the COX enzymes and arachidonic acid in the assay buffer to the working concentrations recommended by the manufacturer.
-
Assay Reaction:
-
Add the assay buffer to each well of the 96-well plate.
-
Add the test compound or reference compound at various concentrations to the respective wells.
-
Add the COX enzyme (either COX-1 or COX-2) to each well and incubate for a specified time to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
-
Detection: After a set incubation period, measure the product formation using a microplate reader at the appropriate wavelength for the chosen probe.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Comparative Analysis: Anticancer Potential
The evaluation of "this compound" as a potential anticancer agent would begin with assessing its cytotoxicity against a panel of human cancer cell lines.
Hypothetical In Vitro Cytotoxicity
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| "this compound" | 25.8 | 32.4 |
| Doxorubicin | 0.5 - 2.0 | 0.1 - 1.0 |
Data for Doxorubicin are representative values from published literature.[7] The data for the lead compound is hypothetical.
Lower IC50 values indicate greater cytotoxic potency. While the hypothetical values for our lead compound are higher than Doxorubicin, they would still represent a promising starting point for further optimization.
Experimental Protocol: MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of "this compound" on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound ("this compound")
-
Reference compound (Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to attach overnight in a humidified CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test and reference compounds in the cell culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and using non-linear regression.
Mechanistic Insights and Future Directions
Should "this compound" demonstrate promising activity in the primary screens, further investigation into its mechanism of action would be warranted.
Caption: Potential mechanisms of action for "this compound".
For anti-inflammatory activity, investigating the inhibition of the NF-κB signaling pathway would be a logical next step, as this pathway is a key regulator of inflammation.[10] For anticancer potential, exploring the induction of apoptosis (programmed cell death) through assays such as caspase-3 activation, and investigating effects on the cell cycle would provide valuable mechanistic data. Additionally, given that some benzoic acid derivatives act as histone deacetylase (HDAC) inhibitors, this could be another avenue of exploration.[8]
Conclusion
"this compound" represents a molecule with significant, albeit currently unexplored, potential as a lead compound in drug discovery. Its structural heritage points towards promising anti-inflammatory and anticancer activities. The proposed evaluation strategy provides a clear and robust framework for characterizing its biological effects and elucidating its mechanism of action. The comparative data, though hypothetical, underscores the importance of benchmarking against established drugs to contextualize its potential. Further empirical investigation is strongly warranted to unlock the therapeutic promise of this intriguing scaffold.
References
-
Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (2025). ResearchGate. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]
-
Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (2015). PubMed Central. [Link]
-
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). PubMed. [Link]
-
Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor. (2021). J-Stage. [Link]
-
Synthesis of new ester derivatives of salicylic acid and evaluation of their COX inhibitory potential. (2022). ResearchGate. [Link]
-
Synthesis of new ester derivatives of salicylic acid and evaluation of their COX inhibitory potential. (2022). PubMed. [Link]
-
Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor. (2021). PubMed. [Link]
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- 4. Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
